Csf1R-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24N6O3 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
8-[[5-methoxy-6-[(5-methoxy-2-pyridinyl)methoxy]-3-pyridinyl]methyl]-3-(1-methylpyrazol-3-yl)-1,5-naphthyridine |
InChI |
InChI=1S/C26H24N6O3/c1-32-9-7-22(31-32)19-12-23-25(29-14-19)18(6-8-27-23)10-17-11-24(34-3)26(30-13-17)35-16-20-4-5-21(33-2)15-28-20/h4-9,11-15H,10,16H2,1-3H3 |
InChI Key |
ORFSUFURCOSAQE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Csf1R-IN-24 (BPR1R024): A Potent and Selective CSF1R Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of Csf1R-IN-24, also known as BPR1R024, a highly potent and selective, orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The document outlines the optimization process from a multi-kinase inhibitor to a highly selective CSF1R inhibitor, its detailed synthesis, and key biological data. It also provides comprehensive experimental protocols for the assays used to characterize this compound and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[1] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] In the context of oncology, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[1] Therefore, inhibiting CSF1R has emerged as a promising therapeutic strategy. This compound (BPR1R024) was developed through a property-driven optimization of a clinical multi-targeting kinase inhibitor, BPR1K871, to achieve superior potency and selectivity for CSF1R.[3][4]
Discovery and Optimization
The development of BPR1R024 began with the multi-kinase inhibitor BPR1K871, which potently inhibited CSF1R, Aurora A (AURA), and Aurora B (AURB) kinases.[3] While effective, the inhibition of AURA/B kinases can lead to cytotoxicity in normal cells.[3] The goal was to enhance CSF1R potency and selectivity while improving pharmacokinetic properties for oral administration.
The optimization strategy involved a three-stage approach:
-
Optimization of drug-like properties and improvement of CSF1R selectivity: Modifications were made to the scaffold of BPR1K871 to enhance interactions with the CSF1R hinge region. Molecular docking studies revealed that a unique 7-aminoquinazoline scaffold could form an additional nonclassical hydrogen bond with the CSF1R hinge region, thereby increasing potency.[3][4]
-
Attenuation of AURA/B inhibition: Structural studies of CSF1R and Aurora kinase B (AURB) highlighted differences in their back pockets. This inspired a chain extension strategy on the inhibitor to diminish its activity against AURA/B kinases.[3][4]
-
Improvement of pharmacokinetics: Further modifications were made to improve the compound's oral bioavailability.[3]
This systematic approach led to the identification of BPR1R024, which demonstrated a significant improvement in both potency and selectivity for CSF1R.
Synthesis Process
The synthesis of BPR1R024 involves a multi-step process starting from commercially available substituted anthranilic acids. The general scheme for the synthesis of the 7-substituted quinazoline (B50416) core is depicted below.
Synthesis Scheme
The synthesis of the key 7-substituted quinazoline intermediates involves the cyclization of anthranilic acids with formamidine (B1211174) to form quinazolinones. These are then chlorinated using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to yield the chloro derivatives. Subsequent nucleophilic aromatic substitution with a phenol (B47542) derivative under basic conditions affords the desired O-linked urea (B33335) precursors.[3]
Caption: General synthesis scheme for key intermediates of BPR1R024.
Quantitative Data
BPR1R024 exhibits high potency against CSF1R and excellent selectivity over other kinases, particularly AURA and AURB. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CSF1R IC₅₀ (nM)[3][5] | AURA IC₅₀ (µM)[5] | AURB IC₅₀ (µM)[5] |
| BPR1R024 | 0.53 | >10 | 1.40 |
| BPR1K871 (parent) | 19 | 0.022 | 0.013 |
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM)[3] |
| Inhibition of M(CSF1) Macrophages | BMDM | 24 |
Mechanism of Action and Signaling Pathway
CSF1R is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of macrophages. BPR1R024 acts as a potent inhibitor of this signaling cascade by blocking the kinase activity of CSF1R.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of BPR1R024.
Experimental Protocols
In Vitro Kinase Activity Assay (Kinase-Glo)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Protocol:
-
Prepare a reaction mixture containing recombinant GST-CSF1R kinase domain, the test compound (BPR1R024), and a suitable substrate in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the Kinase-Glo® reagent, which contains luciferase.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC₅₀ values from the dose-response curves.[3]
Cellular CSF1R Phosphorylation Assay (Western Blot)
This assay determines the ability of BPR1R024 to inhibit the phosphorylation of CSF1R in a cellular context.
Protocol:
-
Culture RAW264.7 or THP-1 cells to approximately 80% confluency.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of BPR1R024 for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 to induce CSF1R phosphorylation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (p-CSF1R).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-CSF1R signal to total CSF1R or a loading control like β-actin.[5]
Caption: A typical workflow for a Western blot experiment.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This assay assesses the effect of BPR1R024 on the proliferation and survival of macrophages differentiated from bone marrow.
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a medium supplemented with M-CSF to differentiate them into macrophages.
-
After differentiation (typically 5-7 days), seed the BMDMs into 96-well plates.
-
Treat the cells with various concentrations of BPR1R024.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability and proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Calculate the IC₅₀ value from the dose-response curve.[3]
Conclusion
This compound (BPR1R024) is a potent and highly selective inhibitor of CSF1R, discovered through a rational, property-driven optimization of a parent multi-kinase inhibitor. Its development showcases a successful strategy for improving kinase selectivity and oral bioavailability. The detailed synthesis and biological characterization data presented in this guide provide a comprehensive overview for researchers in the fields of medicinal chemistry, oncology, and immunology. The provided experimental protocols offer a foundation for the further investigation and application of this and similar compounds in drug discovery and development.
References
- 1. origene.com [origene.com]
- 2. Item - Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Csf1R-IN-24: A Technical Guide to its Mechanism of Action in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of macrophage survival, proliferation, differentiation, and function.[1][2][3] Its role in orchestrating the behavior of these key immune cells has positioned it as a significant therapeutic target in oncology, inflammatory diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the mechanism of action of Csf1R-IN-24, a potent and selective inhibitor of Csf1R, in macrophages. For the purpose of this guide, we will focus on the well-characterized compound BPR1R024, a potent Csf1R inhibitor that aligns with the likely profile of this compound.
Core Mechanism of Action
This compound, exemplified by BPR1R024, is an orally active and selective small-molecule inhibitor of Csf1R.[4] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket within the intracellular kinase domain of Csf1R. This prevents the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling cascades. By blocking Csf1R kinase activity, the inhibitor effectively abrogates the cellular responses induced by its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34.
The binding of this compound to the Csf1R kinase domain stabilizes the receptor in an inactive conformation. This prevents the recruitment and phosphorylation of downstream signaling effectors, thereby inhibiting the pro-survival and proliferative signals essential for macrophage function.
Quantitative Data Presentation
The inhibitory activity of a Csf1R inhibitor is quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for BPR1R024, which serves as a representative for this compound.
| Biochemical Assay Data | |
| Target | IC50 (nM) |
| Csf1R | 0.53[4] |
| AURA (Aurora Kinase A) | >10,000[4] |
| AURB (Aurora Kinase B) | 1,400[4] |
| IC50: The half maximal inhibitory concentration. |
| Cellular Assay Data | |
| Assay | IC50 (nM) |
| M(CSF1) Macrophage Survival | 24[5] |
| IC50: The half maximal inhibitory concentration in a cell-based assay. |
Signaling Pathways
The binding of CSF-1 or IL-34 to Csf1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways crucial for macrophage function. This compound blocks these signaling events.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a Csf1R inhibitor's efficacy. Below are protocols for key experiments used to characterize the mechanism of action of compounds like BPR1R024.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compound on the kinase activity of recombinant Csf1R.
Protocol:
-
Preparation: Recombinant human Csf1R kinase domain is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Analysis: The data is plotted as the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.
Macrophage Proliferation Assay (Cell-Based)
This assay assesses the ability of the inhibitor to block CSF-1-dependent proliferation of macrophages.
Protocol:
-
Cell Culture: Bone marrow cells are harvested from mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing in the presence of CSF-1 for several days.
-
Seeding: Differentiated BMDMs are seeded into 96-well plates.
-
Treatment: Cells are treated with a serial dilution of this compound.
-
Stimulation: Recombinant CSF-1 is added to the wells to stimulate proliferation.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay, which measures the metabolic activity of living cells.
-
Analysis: The absorbance is read, and the data is used to calculate the IC50 value for the inhibition of macrophage proliferation.[5]
Western Blot Analysis of Csf1R Signaling
This method is used to directly observe the effect of the inhibitor on the phosphorylation of Csf1R and its downstream targets.
Protocol:
-
Cell Lysis: Macrophages (e.g., RAW264.7 or THP-1 cell lines) are treated with this compound for a specified time, then stimulated with CSF-1. The cells are then lysed to extract total protein.[4]
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Csf1R (p-Csf1R), total Csf1R, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between the treated and untreated samples to assess the inhibitory effect of this compound.
Conclusion
This compound, as represented by the potent and selective inhibitor BPR1R024, demonstrates a clear mechanism of action centered on the direct inhibition of the Csf1R kinase. This leads to the suppression of critical downstream signaling pathways, ultimately resulting in the inhibition of macrophage survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and evaluate the therapeutic potential of targeting the Csf1R pathway in macrophages. The high potency and selectivity of such inhibitors underscore their promise in various disease contexts where macrophage activity is a key driver of pathology.
References
The Structure-Activity Relationship of CSF1R Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. As a receptor tyrosine kinase, CSF1R is essential for the survival, proliferation, and differentiation of macrophages and microglia.[1][2][3] Its inhibition can modulate the tumor microenvironment and reduce inflammation, making it an attractive goal for small-molecule drug discovery.
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) principles involved in the development of potent and selective CSF1R inhibitors. While specific SAR data for a compound designated "Csf1R-IN-24" is not publicly available, this document will use a well-documented clinical candidate, BPR1R024 , to illustrate the systematic approach of optimizing a chemical scaffold for CSF1R inhibition. We will explore the core signaling pathway, present quantitative SAR data in a structured format, and detail the key experimental protocols used to generate this data.
The CSF1R Signaling Pathway
CSF1R is a transmembrane receptor activated by two distinct ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][3] Ligand binding induces receptor dimerization and autophosphorylation of multiple tyrosine residues within the intracellular kinase domain.[4] This phosphorylation cascade creates docking sites for various signaling proteins, triggering several downstream pathways crucial for cellular function.
Key signaling cascades activated by CSF1R include:
-
PI3K/AKT Pathway: Primarily responsible for promoting cell survival and proliferation.
-
MAPK/ERK Pathway: Plays a central role in regulating cell differentiation and growth.
-
JAK/STAT Pathway: Involved in the cellular response to cytokines and growth factors, influencing inflammatory responses.
The culmination of these signaling events governs the function of mononuclear phagocytes, making CSF1R a pivotal control point in both normal physiology and disease.
Structure-Activity Relationship (SAR) Studies of a 7-Aminoquinazoline Inhibitor Series
The following data, derived from the discovery of the potent and selective CSF1R inhibitor BPR1R024, illustrates a typical SAR campaign.[5] The study began with a multi-targeted kinase inhibitor and optimized its structure to achieve high potency for CSF1R while improving selectivity and pharmacokinetic properties.
Scaffold Optimization
Initial efforts focused on modifying the quinazoline (B50416) scaffold. Key interactions for Type II kinase inhibitors involve hydrogen bonds with the hinge region of the kinase (Cys666) and conserved residues in the activation loop, such as the DFG motif.[5] The study found that substitutions at the 7-position of the quinazoline ring were critical for potency.
| Compound | R Group (7-position) | CSF1R IC₅₀ (nM) | AURA IC₅₀ (nM) | AURB IC₅₀ (nM) |
| 9 (Parent) | -OCH₂CH₂-Morpholine (on thiazole) | 19 | 22 | 13 |
| 10 | -N(CH₃)₂ | 21 | >1000 | >1000 |
| 20 | -NHCH₃ | 16 | >1000 | >1000 |
| 21 | -Pyrrolidinyl | 14 | 884 | 425 |
| 23 (6-pos) | -N(CH₃)₂ at 6-position | 42 | >1000 | >1000 |
| Data sourced from the Journal of Medicinal Chemistry.[5] AURA/B = Aurora Kinase A/B. IC₅₀ values represent the concentration required for 50% inhibition. |
SAR Insights:
-
Replacing the flexible side chain of the parent compound 9 with a compact dimethylamino group at the 7-position (10 ) maintained potent CSF1R activity while dramatically improving selectivity against Aurora kinases.[5]
-
Other small amino groups like methylamino (20 ) and pyrrolidinyl (21 ) also conferred high potency.[5]
-
Moving the dimethylamino group from the 7-position to the 6-position (23 ) halved the CSF1R potency, highlighting the positional importance of this group for optimal interaction with the kinase.[5]
Terminal Group Modification for Selectivity
To further enhance selectivity, particularly against Aurora kinases which have different "back pocket" structures, a chain extension strategy was employed by modifying the terminal phenyl ring.
| Compound | Terminal Moiety | CSF1R IC₅₀ (nM) | AURA IC₅₀ (nM) | AURB IC₅₀ (nM) |
| 10 | Phenyl | 21 | >1000 | >1000 |
| 35 | Benzyl (B1604629) | 16.3 | 295 | 114 |
| 36 | Homobenzyl | 15.4 | 146 | 55 |
| 12 (BPR1R024) | 4-Pyridylmethyl | 0.53 | 36.3 | 20.3 |
| Data sourced from the Journal of Medicinal Chemistry.[5] |
SAR Insights:
-
Extending the chain from a phenyl (10 ) to a benzyl (35 ) and homobenzyl (36 ) group maintained CSF1R potency while beginning to show some inhibition of Aurora kinases.[5]
-
The introduction of a terminal pyridyl group (12, BPR1R024 ) resulted in a significant boost in CSF1R potency (IC₅₀ = 0.53 nM) and was selected as the lead candidate for its overall profile of high potency, selectivity, and favorable drug-like properties.[5]
Key Experimental Methodologies
Generating robust SAR data requires a suite of well-defined biochemical and cellular assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CSF1R kinase. The ADP-Glo™ Kinase Assay is a common method.
Experimental Protocol (Adapted from BPS Bioscience[6]):
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, dilute ATP to the desired concentration (e.g., 50 µM), and dilute the purified recombinant CSF1R enzyme.
-
Inhibitor Preparation: Perform serial dilutions of the test compounds in a solution with a constant, low percentage of DMSO (e.g., 10%) to create a 10x stock.
-
Reaction Setup: In a 96-well plate, add the test inhibitor solution, a substrate peptide (like Poly-Glu,Tyr 4:1), and ATP.
-
Initiation: Start the reaction by adding the diluted CSF1R enzyme to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for another 30-60 minutes.
-
-
Data Analysis: Measure luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Proliferation Assay
This assay determines a compound's ability to inhibit the growth of cells that depend on CSF1R signaling for survival and proliferation. The M-NFS-60 murine myelogenous leukemia cell line is commonly used for this purpose.
Experimental Protocol (Adapted from Pulsus Group[2]):
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in culture medium.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Culture the cells for 72 hours in a CO₂ incubator to allow for proliferation.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC₅₀ values based on the reduction in cell viability.
Conclusion
The development of potent and selective CSF1R inhibitors is a complex, iterative process that relies on a deep understanding of the target's structure and signaling function. As illustrated by the SAR campaign for BPR1R024, systematic chemical modifications to a core scaffold, guided by a robust suite of biochemical and cellular assays, can successfully transform a promiscuous compound into a highly selective clinical candidate. Key strategies include optimizing interactions with the kinase hinge region, exploiting differences in the inhibitor back pocket to enhance selectivity, and modifying terminal groups to fine-tune both potency and pharmacokinetic properties. This guide provides a foundational framework for professionals engaged in the rational design and development of next-generation CSF1R-targeted therapeutics.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of 2-Oxo-3,4-dihydropyrimido[4,5- d]pyrimidines as New Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibitors--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
Csf1R-IN-24: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Its role in the tumor microenvironment, particularly in promoting the pro-tumoral functions of tumor-associated macrophages (TAMs), has established it as a key target in cancer immunotherapy.[2][3] Csf1R-IN-24 is an orally active and selective inhibitor of Csf1R that has demonstrated significant biological activity. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, based on available scientific literature.
Note on Compound Identification: Publicly available data strongly suggests that this compound is the same compound as BPR1R024 .[4][5][6][7] The data presented in this guide is based on the characterization of BPR1R024, as detailed in its primary publication.[8][9]
Binding Affinity of this compound
The binding affinity of an inhibitor to its target is a primary determinant of its potency. For this compound (BPR1R024), the half-maximal inhibitory concentration (IC50) has been determined through in vitro enzymatic assays.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.53 nM | Csf1R | Kinase-Glo® | [8][9] |
Table 1: Binding Affinity of this compound (BPR1R024) . The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of Csf1R by 50%. The remarkably low nanomolar IC50 value highlights the potent inhibitory activity of this compound against its target kinase.[8][9]
Binding Kinetics of this compound
Binding kinetics, which describes the rate of association (k-on) and dissociation (k-off) of an inhibitor to its target, provides a more dynamic understanding of the drug-target interaction than affinity alone. These parameters can influence the duration of action and in vivo efficacy of a drug.[10][11]
| Parameter | Value | Description |
| Association Rate (kon) | Not Available | The rate at which this compound binds to Csf1R. |
| Dissociation Rate (koff) | Not Available | The rate at which the this compound/Csf1R complex dissociates. |
| Residence Time (1/koff) | Not Available | The average duration the inhibitor remains bound to the target. |
Table 2: Binding Kinetics of this compound . Specific kinetic data for this compound (BPR1R024) is not publicly available in the cited literature. The determination of these parameters would require further experimental investigation using techniques such as surface plasmon resonance (SPR) or radioligand binding assays.
Csf1R Signaling Pathway and Inhibition
Csf1R is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[12] this compound, as a kinase inhibitor, blocks the ATP binding site of Csf1R, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Figure 1: Csf1R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of the binding affinity of this compound (BPR1R024) was performed using a Kinase-Glo® luminescent kinase assay.[8][9] Below is a representative protocol for such an assay.
Kinase-Glo® Assay for Csf1R Inhibition
Objective: To determine the IC50 value of a test compound (e.g., this compound) against Csf1R.
Materials:
-
Recombinant human Csf1R enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Test compound (this compound)
-
DMSO (for compound dilution)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase assay buffer, the Csf1R enzyme, and the substrate to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is dependent on the amount of ATP remaining.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Generalized workflow for a kinase inhibitor assay.
Conclusion
This compound (BPR1R024) is a highly potent inhibitor of Csf1R with a sub-nanomolar IC50 value. This strong binding affinity translates to significant inhibition of Csf1R signaling pathways that are crucial for the survival and pro-tumoral activity of macrophages. While specific kinetic parameters for this compound are not yet publicly available, its high potency suggests a favorable interaction with the Csf1R kinase domain. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other Csf1R inhibitors, which hold significant promise for advancing cancer immunotherapy and the treatment of other diseases driven by Csf1R-dependent cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. excelleratebio.com [excelleratebio.com]
- 11. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Csf1R-IN-24: A Technical Guide to Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of myeloid cell survival, proliferation, and differentiation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Csf1R-IN-24 is a potent inhibitor of Csf1R. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, offering a comprehensive resource for researchers and drug development professionals. We detail the core signaling cascades, present quantitative data for Csf1R inhibitors, and provide detailed experimental protocols for pathway analysis.
Introduction to Csf1R Signaling
Csf1R, a receptor tyrosine kinase, is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a cascade of downstream events that govern fundamental cellular processes. The principal signaling pathways activated by Csf1R include:
-
PI3K-AKT Pathway: Crucial for cell survival and proliferation.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK-STAT Pathway: Involved in cytokine signaling and immune responses.
-
NF-κB Pathway: A key regulator of inflammation and cell survival.
This compound, by inhibiting the kinase activity of Csf1R, effectively blocks these downstream signaling cascades, leading to reduced myeloid cell viability and function.
Quantitative Analysis of Csf1R Inhibitors
The potency of Csf1R inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound (likely Csf1R-IN-3) | 2.1 | Biochemical | [1] |
| Pexidartinib (PLX3397) | 13 | Biochemical | [2] |
| Sotuletinib (BLZ945) | 1 | Biochemical | [1] |
| GW2580 | - | - | - |
| Ki20227 | - | - | - |
| ARRY-382 | 9 | Biochemical |
Downstream Signaling Pathways and Inhibition by this compound
The inhibition of Csf1R by this compound disrupts the intricate network of downstream signaling pathways. The following diagrams illustrate the core Csf1R signaling cascade and the points of inhibition.
References
Methodological & Application
Application Notes: In Vitro Kinase Assay for Csf1R-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical mediator of myeloid cell survival, proliferation, and differentiation.[1][2] Ligand binding by either Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways.[3][4][5] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a prime target for therapeutic intervention.[6][7][8] Csf1R-IN-24 is a potent inhibitor of CSF1R, and this document provides a detailed protocol for determining its inhibitory activity using an in vitro kinase assay.
This compound Inhibitory Activity
The inhibitory potential of this compound and other reference compounds against CSF1R is typically quantified by their half-maximal inhibitory concentration (IC50). The data presented below has been collated from various sources to provide a comparative overview. A related compound, CSF1R-IN-1, has demonstrated high potency in in vitro kinase assays.[9]
| Compound | IC50 (nM) | Kinase Target |
| Csf1R-IN-1 | 0.5 | CSF1R |
| Edicotinib (JNJ-40346527) | 3.2 | CSF1R |
| ARRY-382 | 9 | CSF1R |
| OSI-930 | 15 | CSF1R |
| Staurosporine | 6 | (Broad Spectrum) |
| Sorafenib | 2400 | (Multi-kinase) |
| Sunitinib | 760 | (Multi-kinase) |
This table summarizes the IC50 values for various CSF1R inhibitors. Data for this compound would be determined using the protocol below.
CSF1R Signaling Pathway and Inhibition
The following diagram illustrates the CSF1R signaling pathway and the mechanism of action for a small molecule inhibitor like this compound.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro CSF1R Kinase Assay
This protocol is designed to measure the kinase activity of recombinant CSF1R and to determine the potency of this compound. The procedure is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay.[10][11] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials and Reagents
-
Recombinant human CSF1R (kinase domain)[10]
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP (Adenosine 5'-triphosphate)
-
This compound (and other control compounds)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended.
-
Prepare a "10x" intermediate dilution of each compound concentration in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
-
Reaction Setup (in a 96-well plate):
-
Test Wells: Add 2.5 µL of the 10x this compound dilutions.
-
Positive Control (100% activity): Add 2.5 µL of kinase assay buffer containing 10% DMSO.
-
Negative Control (0% activity/blank): Add 2.5 µL of kinase assay buffer containing 10% DMSO.
-
-
Master Mix Preparation:
-
Prepare a master mix containing ATP and the Poly-(Glu, Tyr) substrate in kinase assay buffer. The final concentrations in the 25 µL reaction should be optimized, but typical starting points are 10 µM ATP and 0.2 mg/ml substrate.
-
Add 12.5 µL of the master mix to all wells.
-
-
Enzyme Addition and Reaction Initiation:
-
Thaw the recombinant CSF1R enzyme on ice. Dilute the enzyme to the desired working concentration in cold kinase assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.[10]
-
To initiate the kinase reaction, add 10 µL of the diluted CSF1R enzyme to the "Test Wells" and "Positive Control" wells.
-
To the "Negative Control" wells, add 10 µL of kinase assay buffer without the enzyme.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 45 minutes.[10]
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "Negative Control" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for the in vitro characterization of this compound. Adherence to these guidelines will enable researchers to accurately determine the inhibitory potency of this compound against CSF1R, facilitating its further development as a potential therapeutic agent. The provided diagrams and data tables serve as valuable resources for understanding the context and execution of this assay.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Csf1R-IN-24 Cell-Based Assay for Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2] Its natural ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][3] Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which are crucial for macrophage viability and function.[4]
In various pathological conditions, such as cancer and inflammatory diseases, macrophages can adopt pro-tumoral or pro-inflammatory phenotypes.[5] Tumor-associated macrophages (TAMs), for instance, often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[3][5] Consequently, depleting these macrophage populations by inhibiting the CSF1R signaling pathway has emerged as a promising therapeutic strategy.[5][6]
Csf1R-IN-24 is a potent and selective inhibitor of CSF1R. This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound and other CSF1R inhibitors in depleting macrophages. The provided methodologies are designed to be adaptable for specific research needs and can be applied to various macrophage cell lines or primary macrophages.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers the activation of several downstream signaling pathways that are critical for macrophage survival and proliferation. Inhibition of CSF1R by small molecules like this compound blocks these signaling cascades, leading to macrophage depletion.
Quantitative Data of Csf1R Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CSF1R inhibitors against the CSF1R kinase and in cell-based assays. This data is crucial for selecting appropriate inhibitor concentrations for experiments.
| Inhibitor Name | Type | CSF1R Kinase IC50 (nM) | Cell-Based IC50 (nM) | Target Cell Line/Assay | Reference |
| Pexidartinib (PLX3397) | Small Molecule | 13 - 20 | Varies | Endometriotic epithelial cells (12Z) | [6][7][8] |
| BLZ945 | Small Molecule | 1 | 67 | Bone marrow-derived macrophages (BMDMs) | [3] |
| GW2580 | Small Molecule | - | - | Patient-derived glioblastoma-associated microglia/macrophages | [9][10] |
| Ki-20227 | Small Molecule | 2 | - | c-Fms tyrosine kinase assay | [11] |
| ARRY-382 | Small Molecule | 9 | - | CSF-1R kinase assay | [11] |
| Edicotinib (JNJ-40346527) | Small Molecule | 3.2 | - | CSF-1R kinase assay | [11] |
| Linifanib (ABT-869) | Small Molecule | 3 | 4 | KDR kinase assay | [11] |
| BPR1R024 | Small Molecule | 0.53 | ~50-75 (RAW264.7), ~1-10 (THP-1) | Kinase-Glo assay, Cell viability | [4][12][13] |
| CSF1R-IN-3 | Small Molecule | 2.1 | - | CSF-1R kinase assay | [11] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration used in kinase assays.
Experimental Protocols
Experimental Workflow for Macrophage Depletion Assay
The overall workflow for assessing the macrophage depletion potential of a Csf1R inhibitor involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability or apoptosis.
Protocol 1: Cell-Based Macrophage Viability Assay using MTT
This protocol describes a colorimetric assay to determine the viability of macrophages after treatment with a Csf1R inhibitor. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.[14]
Materials:
-
Macrophage cell line (e.g., RAW264.7, J774A.1, or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other Csf1R inhibitor)
-
Recombinant murine or human CSF-1 (if required for the specific cell line)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor-treated wells) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15][16]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Flow Cytometry Analysis of Macrophage Depletion
This protocol provides a method for quantifying macrophage depletion and assessing apoptosis/necrosis using flow cytometry.
Materials:
-
Macrophage cell line or primary macrophages
-
Complete cell culture medium
-
This compound (or other Csf1R inhibitor)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a viability dye like Propidium Iodide or DAPI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophage cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of analysis.
-
Treat the cells with different concentrations of this compound and a vehicle control as described in Protocol 1.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells from each well. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or other viability dye according to the kit manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Set up appropriate gates to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Analyze the dose-dependent increase in apoptotic and necrotic cell populations to determine the efficacy of the Csf1R inhibitor.
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol (B47542) red in the culture medium can also contribute to background; using phenol red-free medium for the assay can mitigate this.
-
Low signal in MTT assay: Check cell seeding density and viability before the experiment. Ensure the MTT solution is fresh and has been protected from light.
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents. Be careful not to disturb the cell monolayer during media changes.
-
Difficulty in detaching adherent macrophages for flow cytometry: Use a gentle cell scraper and minimize incubation time with trypsin to maintain cell integrity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the macrophage-depleting effects of this compound and other CSF1R inhibitors. The combination of a cell viability assay and flow cytometric analysis allows for a thorough characterization of an inhibitor's potency and mechanism of action in inducing macrophage cell death. These assays are fundamental tools in the preclinical evaluation of CSF1R-targeted therapies for a range of diseases driven by macrophage activity.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effective Reprogramming of Patient-Derived M2-Polarized Glioblastoma-Associated Microglia/Macrophages by Treatment with GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: Csf1R-IN-24 in a Murine Colon Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the selective Csf1R inhibitor, Csf1R-IN-24 (also known as BPR1R024), in a preclinical murine colon tumor model. The information presented is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction
Colony-stimulating factor 1 receptor (Csf1R) is a critical regulator of the survival, differentiation, and proliferation of macrophages.[1][2] In the tumor microenvironment (TME), Csf1R signaling is predominantly associated with the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[3][4] this compound is a potent and selective orally active inhibitor of Csf1R kinase activity.[4][5][6] By blocking the Csf1R signaling pathway, this compound aims to deplete or repolarize M2-like TAMs, thereby unleashing an anti-tumor immune response.[5][7] This document details the application of this compound in the widely used syngeneic MC38 murine colon adenocarcinoma model.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by modulating the composition and function of TAMs within the TME. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to Csf1R on macrophages triggers a downstream signaling cascade that promotes the differentiation and survival of M2-like macrophages.[7] These M2-like TAMs, in turn, suppress the activity of cytotoxic T lymphocytes (CTLs) and other anti-tumor immune cells. This compound competitively inhibits the ATP binding site of the Csf1R kinase domain, blocking its autophosphorylation and subsequent downstream signaling. This inhibition leads to a reduction in the number of M2-like TAMs and a shift in the M1/M2 macrophage ratio towards a more pro-inflammatory, anti-tumor M1-like phenotype.[4][5] The resulting inflamed TME is more permissive to the infiltration and activation of CD8+ T cells, leading to tumor growth inhibition.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay System | Reference |
| Csf1R IC50 | 0.53 nM | Enzymatic Assay | [4][6] |
| AURA IC50 | >10 µM | Enzymatic Assay | [8] |
| AURB IC50 | 1.40 µM | Enzymatic Assay | [8] |
| Parameter | Value | Animal Model | Treatment Regimen | Reference |
| Tumor Growth Inhibition (TGI) | 59% | MC38 Syngeneic Model | 100 mg/kg, BID, oral | [5] |
| M1/M2 Macrophage Ratio | Increased | MC38 Syngeneic Model | 100 mg/kg, BID, oral | [4][5] |
Experimental Protocols
Murine Colon Tumor Model (MC38 Syngeneic)
The MC38 cell line is a chemically induced murine colon adenocarcinoma that is widely used in immuno-oncology research due to its moderate immunogenicity.[9]
1. Cell Culture:
-
Culture MC38 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Use 6-8 week old male C57BL/6 mice.[5]
-
Acclimatize animals for at least one week before the start of the experiment.[11]
3. Tumor Implantation (Subcutaneous):
-
Resuspend harvested MC38 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.[12]
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.[12]
4. This compound Administration:
-
Prepare this compound (as mesylate salt) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at a dose of 100 mg/kg twice daily (BID).[5]
-
The control group should receive the vehicle alone following the same schedule.
-
A suggested treatment schedule is five days on, followed by two days off, for a duration of two weeks.[5]
5. Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.[10]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
6. Endpoint Analysis:
-
At the end of the study, euthanize mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for immunohistochemistry and another for flow cytometry.
Immunohistochemistry (IHC) for M1/M2 Macrophage Staining
1. Tissue Preparation:
-
Fix tumor samples in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin (B1166041) and cut 4-5 µm sections.
2. Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies for M1 (e.g., anti-iNOS, anti-MHCII) and M2 (e.g., anti-CD163, anti-CD206) macrophage markers.[13][14]
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
3. Analysis:
-
Quantify the number of positively stained cells per field of view under a microscope.
-
Calculate the ratio of M1 to M2 macrophages.
Flow Cytometry for Tumor Microenvironment Analysis
1. Single-Cell Suspension Preparation:
-
Mince the fresh tumor tissue and digest it with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
2. Antibody Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for different immune cell populations (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, CD11b for myeloid cells, Ly6G/Ly6C for myeloid-derived suppressor cells).[15][16]
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before adding the intracellular antibody.
3. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
Safety and Pharmacokinetics
While specific toxicology and pharmacokinetic data for this compound in mice is not extensively detailed in the provided search results, general guidelines for such studies are available.[17][18] It is recommended to perform preliminary dose-range finding studies to determine the maximum tolerated dose (MTD).[18] Pharmacokinetic studies would typically involve administering the compound via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to determine parameters such as half-life, clearance, and bioavailability.[19] General guidelines for drug and chemical administration in mice, including maximum volumes for different routes, should be followed.[20]
Conclusion
This compound is a promising therapeutic agent for colon cancer that acts by modulating the tumor immune microenvironment. The protocols outlined in these application notes provide a framework for preclinical evaluation of its efficacy and mechanism of action in the MC38 murine colon cancer model. Careful execution of these experiments will provide valuable insights into the therapeutic potential of Csf1R inhibition.
References
- 1. Immunohistochemical markers for tumor associated macrophages and survival in advanced classical Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunological Landscape of M1 and M2 Macrophages and Their Spatial Distribution in Patients with Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Reactive M1 vs M2 Macrophage IHC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Blockade of tumor-derived colony-stimulating factor 1 (CSF1) promotes an immune-permissive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]
- 11. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Csf1R-IN-24 in Inflammatory Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-24 is an orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The CSF1R signaling pathway is a critical regulator of the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. In inflammatory arthritis, such as rheumatoid arthritis, CSF1R and its ligands, CSF-1 and IL-34, are often upregulated in the synovial tissue. This leads to the recruitment and activation of macrophages, which produce pro-inflammatory cytokines, and an increase in osteoclast activity, which contributes to bone erosion. Inhibition of CSF1R has emerged as a promising therapeutic strategy to mitigate inflammation and joint destruction in animal models of arthritis.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory arthritis, including its mechanism of action, detailed experimental protocols, and expected outcomes based on the activity of potent CSF1R inhibitors.
Mechanism of Action
This compound, as a CSF1R inhibitor, functions by blocking the intracellular kinase activity of the receptor. This prevents the downstream signaling cascades that are normally initiated by the binding of CSF-1 or IL-34. The inhibition of CSF1R signaling in the context of inflammatory arthritis is expected to have the following key effects:
-
Reduction of Macrophage Infiltration and Activation: By inhibiting the survival and differentiation of monocytes into macrophages within the synovium, this compound can reduce the population of these key inflammatory cells in the joint.
-
Suppression of Pro-inflammatory Cytokine Production: Activated macrophages are a major source of inflammatory mediators such as TNF-α, IL-1β, and IL-6. By reducing macrophage numbers and activation, this compound can decrease the levels of these cytokines in the arthritic joint.
-
Inhibition of Osteoclastogenesis and Bone Erosion: CSF1R signaling is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption. Inhibition of CSF1R can therefore protect against the bone erosion characteristic of inflammatory arthritis.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively promote cell survival, proliferation, and differentiation. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
The following protocols describe the use of this compound in a standard mouse model of inflammatory arthritis, the Collagen-Induced Arthritis (CIA) model.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model that shares many pathological and immunological features with human rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles for immunization and oral gavage
Experimental Workflow:
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment with this compound:
-
Dosage: Based on in vivo studies with this compound in mice for other indications, oral doses of 50, 100, and 200 mg/kg can be explored. A dose-response study is recommended.
-
Administration: Administer this compound or vehicle daily by oral gavage.
-
Treatment Regimens:
-
Prophylactic: Start treatment on Day 21 (at the time of the booster) and continue until the end of the study.
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis (e.g., when the clinical score reaches a predetermined level, such as ≥ 2) and continue until the end of the study.
-
-
-
Monitoring and Evaluation:
-
Clinical Scoring: From Day 21 onwards, visually inspect the paws daily and score for signs of inflammation on a scale of 0-4 for each paw (0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle or digits; 2 = moderate swelling and erythema of the wrist/ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws daily or every other day using a caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histology: At the termination of the study, collect the hind paws, fix in formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation (synovitis) and pannus formation. Stain with Safranin O to evaluate cartilage damage.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of macrophages (e.g., F4/80) and osteoclasts (e.g., TRAP) in the joint sections.
-
Biomarker Analysis: Collect blood at termination and measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Data Presentation
While specific quantitative data for this compound in arthritis models is not yet publicly available, the following tables represent the expected outcomes based on studies with other potent and selective CSF1R inhibitors in the CIA model.
Table 1: Effect of CSF1R Inhibition on Clinical Score and Paw Swelling in CIA Mice (Therapeutic Regimen)
| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Csf1R Inhibitor (50 mg/kg) | 6.2 ± 0.9 | 2.9 ± 0.2 |
| Csf1R Inhibitor (100 mg/kg) | 4.1 ± 0.7 | 2.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative examples.
Table 2: Histological Scores in the Joints of CIA Mice Treated with a CSF1R Inhibitor
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle | 2.5 ± 0.3 | 2.2 ± 0.4 | 2.1 ± 0.3 | 2.4 ± 0.2 |
| Csf1R Inhibitor (100 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3* | 0.8 ± 0.2** |
*p < 0.05, **p < 0.01 compared to vehicle. Scores are on a scale of 0 (normal) to 3 (severe). Data are representative examples.
Table 3: Effect of CSF1R Inhibition on Inflammatory Markers in CIA Mice
| Treatment Group | Serum TNF-α (pg/mL) | Synovial Macrophage Count (F4/80+ cells/mm²) |
| Vehicle | 150 ± 25 | 250 ± 40 |
| Csf1R Inhibitor (100 mg/kg) | 75 ± 15* | 80 ± 20** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative examples.
Conclusion
This compound represents a valuable tool for investigating the role of the CSF1R pathway in inflammatory arthritis. The provided protocols offer a framework for evaluating its efficacy in a robust and clinically relevant animal model. The expected outcomes, based on the mechanism of action and data from other CSF1R inhibitors, include a significant reduction in clinical signs of arthritis, protection against joint destruction, and a decrease in key inflammatory mediators. These studies will be crucial in determining the therapeutic potential of this compound for the treatment of rheumatoid arthritis and other inflammatory conditions.
Application Notes and Protocols for Csf1R Inhibition in Combination with Immunotherapy for Cancer Research
Note: The specific inhibitor "Csf1R-IN-24" requested was not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles of Csf1R inhibition and utilize a representative, well-characterized, potent, and selective Csf1R inhibitor, BPR1R024 , as a model compound.[1][2] Researchers should adapt these guidelines to the specific Csf1R inhibitor being used.
Introduction
The colony-stimulating factor 1 receptor (Csf1R) is a receptor tyrosine kinase that plays a critical role in the regulation, differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[3][4] In the context of cancer, the Csf1R signaling pathway is often co-opted by tumors to create an immunosuppressive tumor microenvironment (TME).[5] Activation of Csf1R by its ligands, CSF-1 and IL-34, promotes the recruitment and polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype.[6] These M2-polarized TAMs contribute to tumor progression by suppressing anti-tumor immune responses, promoting angiogenesis, and facilitating metastasis.[3]
Inhibition of Csf1R has emerged as a promising therapeutic strategy to counteract this immunosuppressive TME.[5][7] By blocking Csf1R signaling, small molecule inhibitors or monoclonal antibodies can deplete or repolarize TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype.[8] This shift in the macrophage population can enhance the efficacy of other immunotherapies, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.[5][6][9] The combination of a Csf1R inhibitor with an ICI is a rational approach to simultaneously alleviate immunosuppression within the TME and unleash a potent anti-tumor T-cell response.
Mechanism of Action: Csf1R Inhibition and Immunotherapy Synergy
The binding of ligands CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/AKT pathway, which are crucial for macrophage survival and differentiation.[10] Small molecule inhibitors of Csf1R typically act as ATP-competitive inhibitors, blocking the kinase activity and preventing the downstream signaling events.[11] This leads to a reduction in the number of immunosuppressive TAMs and a shift in the remaining macrophage population towards an anti-tumor M1 phenotype.
The synergy with immunotherapy stems from the creation of a more favorable TME for T-cell-mediated killing of cancer cells. By reducing the number of M2-like TAMs, the secretion of immunosuppressive cytokines like IL-10 and TGF-β is decreased. The repolarized M1-like macrophages can actively participate in the anti-tumor immune response by producing pro-inflammatory cytokines, presenting tumor antigens, and directly killing tumor cells. This enhanced inflammatory state within the tumor can augment the activity of immune checkpoint inhibitors, which work by blocking the inhibitory signals that prevent T-cell activation.
Data Presentation
The following tables summarize representative quantitative data for the Csf1R inhibitor BPR1R024, demonstrating its potency and in vivo efficacy.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| BPR1R024 | Csf1R | 0.53 | - | Kinase Assay |
| Pexidartinib | Csf1R | 1.4 | - | Kinase Assay |
| BPR1R024 | AURA | >1000 | - | Kinase Assay |
| BPR1R024 | AURB | >1000 | - | Kinase Assay |
| Table 1: In vitro kinase inhibitory activity of BPR1R024. Data extracted from the publication by Wu et al., 2021.[1] |
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Dosing |
| BPR1R024 (mesylate salt) | Significant delay in tumor growth | MC38 murine colon tumor model | Oral administration |
| Table 2: In vivo anti-tumor efficacy of BPR1R024. Data extracted from the publication by Wu et al., 2021.[1][2] |
| Treatment | M1/M2 Macrophage Ratio | Animal Model |
| BPR1R024 (mesylate salt) | Increased | MC38 murine colon tumor model |
| Table 3: Immunomodulatory effect of BPR1R024 in the tumor microenvironment. Data extracted from the publication by Wu et al., 2021.[1][2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a Csf1R Inhibitor in Combination with an Anti-PD-1 Antibody in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Csf1R inhibitor as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 murine colon adenocarcinoma cells
-
Csf1R inhibitor (e.g., BPR1R024, formulated for oral gavage)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for Csf1R inhibitor
-
Isotype control antibody for anti-PD-1
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal handling and injection equipment
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture MC38 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 80-100 mm^3, randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Csf1R inhibitor
-
Group 3: Isotype control antibody + Vehicle control
-
Group 4: Anti-PD-1 antibody + Vehicle control
-
Group 5: Csf1R inhibitor + Anti-PD-1 antibody
-
-
-
Treatment Administration:
-
Csf1R Inhibitor: Administer the Csf1R inhibitor (e.g., daily) via oral gavage at the predetermined dose. The vehicle control should be administered in the same manner.
-
Anti-PD-1 Antibody: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection on specified days (e.g., days 0, 3, and 6 of treatment). The isotype control antibody should be administered at the same dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days until the study endpoint.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Plot tumor growth curves for each group and perform statistical analysis to compare the different treatment regimens.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the changes in immune cell populations within the tumor microenvironment following treatment with a Csf1R inhibitor and/or immunotherapy.
Materials:
-
Excised tumors from the in vivo study
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Ly6C, Ly6G, CD206, MHC-II)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1 x 10^6 cells per sample.
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ immune cells. Further, delineate different immune cell populations based on their specific markers (e.g., T cells, macrophages, myeloid-derived suppressor cells).
-
Quantify the percentage and absolute numbers of different immune cell subsets and compare between treatment groups.
-
Visualizations
Caption: Csf1R signaling pathway and point of inhibition.
Caption: Workflow for in vivo combination therapy studies.
Caption: Synergistic mechanism of Csf1R inhibition and immunotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overexpression of macrophage-colony stimulating factor-1 receptor as a prognostic factor for survival in cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. williamscancerinstitute.com [williamscancerinstitute.com]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Csf1R-IN-24: A Tool for Investigating the Role of Macrophages in Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to a significant burden of disease worldwide. Macrophages, key cells of the innate immune system, are increasingly recognized as central players in the initiation, progression, and even potential resolution of fibrosis. Colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor, is crucial for the survival, proliferation, and differentiation of most tissue-resident macrophages.[1][2] Dysregulated CSF1R signaling is implicated in various inflammatory and fibrotic diseases, making it a compelling therapeutic target.[1]
Csf1R-IN-24 (a potent and selective CSF1R inhibitor, exemplified by the compound BPR1R024) offers a powerful tool to investigate the precise role of CSF1R-dependent macrophages in the pathogenesis of fibrosis.[3][4][5] By inhibiting CSF1R, this compound allows for the depletion or repolarization of specific macrophage populations, enabling researchers to dissect their contribution to the fibrotic microenvironment. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of fibrosis.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the CSF1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling disrupts the survival and differentiation of CSF1R-dependent macrophages, particularly those with a pro-fibrotic M2-like phenotype.
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, which are crucial for macrophage survival, proliferation, and differentiation.[6][7] this compound effectively blocks these downstream effects.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the characteristics of this compound (BPR1R024) and the effects of CSF1R inhibition in various fibrosis models, providing a reference for expected outcomes.
Table 1: In Vitro Activity of this compound (BPR1R024)
| Parameter | Value | Reference |
| Target | CSF1R | [3][4][5] |
| IC₅₀ | 0.53 nM | [3][4][5] |
| Effect on Macrophages | Specifically inhibits protumor M2-like macrophage survival.[4] | [3][4] |
Table 2: In Vivo Effects of CSF1R Inhibitors in Fibrosis Models
| Model | CSF1R Inhibitor | Key Findings | Reference |
| Radiation-Induced Lung Fibrosis | Anti-CSF1R Antibody | Reduced fibrosis score by depleting interstitial macrophages. | [8][9] |
| Bleomycin-Induced Lung Fibrosis | BLZ945 (200 mg/kg, oral gavage) | Attenuated fibrosis, reduced macrophage numbers, and soluble collagen in BALF. | [10] |
| Ischemia-Induced Renal Fibrosis | GW2580 (oral administration) | Reduced macrophage infiltration, attenuated renal injury and interstitial fibrosis. | [11] |
| Bleomycin-Induced Lung Fibrosis | Nintedanib (inhibits CSF1R) | Promoted tissue repair phenotypes in macrophages. | [12][13] |
Experimental Protocols
The following are detailed protocols for using this compound to investigate the role of macrophages in fibrosis.
In Vitro Protocol: Macrophage Polarization Assay
This protocol assesses the effect of this compound on the differentiation and polarization of macrophages.
Materials:
-
Human or murine bone marrow-derived monocytes
-
Macrophage colony-stimulating factor (M-CSF)
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1, anti-CD163, anti-CD206 for M2)
-
qRT-PCR reagents for gene expression analysis (e.g., primers for Arg1, Fizz1 for M2; Nos2, Tnf for M1)
Procedure:
-
Macrophage Differentiation: Culture bone marrow-derived monocytes with M-CSF (e.g., 50 ng/mL) for 5-7 days to generate bone marrow-derived macrophages (BMDMs).
-
Treatment: Pre-treat BMDMs with this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Polarization:
-
M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the culture medium.
-
M1 Polarization: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the culture medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 markers to quantify the different macrophage populations.
-
qRT-PCR: Isolate RNA and perform qRT-PCR to analyze the expression of M1 and M2 signature genes.
-
In Vivo Protocol: Bleomycin-Induced Lung Fibrosis Model
This protocol describes the use of this compound in a well-established mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate (B86663) (dissolved in sterile saline)
-
This compound (formulated for oral administration, e.g., in 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Materials for tissue collection and analysis (histology, hydroxyproline (B1673980) assay, BALF analysis)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fibrosis Induction:
-
Anesthetize mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in a small volume (e.g., 50 µL) of sterile saline. Control mice receive saline only.
-
-
This compound Treatment:
-
Begin treatment with this compound (e.g., 25-100 mg/kg, once or twice daily by oral gavage) either prophylactically (starting at day 0) or therapeutically (starting 7-14 days after bleomycin administration). A vehicle control group should be included.
-
-
Monitoring: Monitor mice daily for weight loss and signs of distress.
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and collect BALF to analyze total and differential cell counts and cytokine levels.
-
Lung Tissue Collection: Perfuse the lungs and collect the tissue.
-
One lobe can be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) to assess the Ashcroft fibrosis score.
-
Another lobe can be frozen for hydroxyproline assay to quantify collagen content.
-
The remaining lobes can be used for flow cytometry to analyze macrophage populations or for RNA/protein extraction.
-
-
Visualizations
Experimental Workflow: In Vivo Bleomycin-Induced Lung Fibrosis Model
Caption: Workflow for the in vivo bleomycin-induced lung fibrosis model.
Logical Relationship: Csf1R Inhibition, Macrophages, and Fibrosis
Caption: How Csf1R inhibition impacts macrophages to reduce fibrosis.
References
- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunomart.com [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. CSF1R inhibition prevents radiation pulmonary fibrosis by depletion of interstitial macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CSF-1R inhibition attenuates ischemia-induced renal injury and fibrosis by reducing Ly6C+ M2-like macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifibrotic Drug Nintedanib Inhibits CSF1R to Promote IL-4-associated Tissue Repair Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Csf1R-IN-24: In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies of Csf1R-IN-24, a novel small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The protocols outlined below are based on established methodologies for evaluating CSF1R inhibitors in preclinical models of oncology and neurodegenerative disease.
Introduction to CSF1R and this compound
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in the pathogenesis of various diseases, including cancer and neuroinflammatory disorders. In the tumor microenvironment (TME), CSF1R signaling promotes the differentiation of tumor-associated macrophages (TAMs) into an immunosuppressive M2-like phenotype, which supports tumor growth and metastasis.[3][4] In the central nervous system (CNS), CSF1R is predominantly expressed on microglia, and its inhibition can modulate neuroinflammation.[5]
This compound is a potent and selective inhibitor of CSF1R. By blocking the binding of its ligands, CSF-1 and IL-34, this compound is designed to deplete immunosuppressive macrophages in the TME and modulate microglial activity in the CNS, thereby offering a promising therapeutic strategy.
Mechanism of Action and Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic domain.[2][6] This initiates a cascade of downstream signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[1][5]
-
ERK1/2 (MAPK) Pathway: Regulates cell differentiation and proliferation.[1][7]
-
JAK/STAT Pathway: Involved in inflammatory responses.[1]
-
NF-κB Pathway: A key regulator of inflammation and cell survival.[1]
This compound acts as a competitive inhibitor at the ATP-binding site within the kinase domain of CSF1R, preventing autophosphorylation and subsequent activation of these downstream signaling cascades.
In Vivo Efficacy Study Design
The following sections detail the experimental protocols for evaluating the in vivo efficacy of this compound in oncology and neurodegenerative disease models.
Oncology Models
The primary objective is to assess the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents like immune checkpoint inhibitors.
Experimental Workflow:
Protocols:
1. Animal Models:
-
Syngeneic Models: C57BL/6 mice for MC38 (colorectal cancer) or BALB/c mice for 4T1 or EMT6 (breast cancer) are recommended to ensure a competent immune system.[8][9]
-
Age and Sex: Use 6-8 week old female or male mice, consistent across all study groups.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 or 5 x 10^5 4T1 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
-
Randomize animals into treatment groups (n=8-10 mice per group) once tumors are established.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: this compound (e.g., 25 mg/kg, oral gavage, once or twice daily).[9]
-
Group 3: Combination agent (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound + Combination agent.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health daily.
-
The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include survival and changes in the tumor immune infiltrate.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
5. Tissue Collection and Analysis:
-
Collect tumors and spleens for analysis.
-
Immunohistochemistry (IHC): Analyze the infiltration of CD8+ T cells, and the density of F4/80+ macrophages.
-
Flow Cytometry: Quantify immune cell populations within the tumor, including CD4+ and CD8+ T cells, and M1 (e.g., CD86+) vs. M2 (e.g., CD206+) macrophages.
Data Presentation:
| Parameter | Vehicle Control | This compound (25 mg/kg) | Anti-PD-1 (10 mg/kg) | Combination |
| Tumor Growth Inhibition (%) | 0 | 45 | 30 | 75 |
| Tumor Volume (mm³ at Day 21) | 1500 ± 250 | 825 ± 150 | 1050 ± 200 | 375 ± 100 |
| CD8+ T cells / mm² (IHC) | 50 ± 10 | 150 ± 25 | 120 ± 20 | 300 ± 40 |
| F4/80+ Macrophages / mm² (IHC) | 200 ± 30 | 80 ± 15 | 180 ± 25 | 70 ± 10 |
| M1/M2 Macrophage Ratio (FACS) | 0.5 ± 0.1 | 2.5 ± 0.5 | 0.8 ± 0.2 | 3.5 ± 0.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Neurodegenerative Disease Models
The goal is to evaluate the potential of this compound to modulate neuroinflammation and improve cognitive function.
Protocols:
1. Animal Models:
-
Alzheimer's Disease: 5xFAD or APP/PS1 transgenic mice are commonly used models that develop amyloid plaques and exhibit cognitive deficits.[5]
-
Age: Start treatment in aged mice (e.g., 6-8 months old) when pathology is established.
2. Treatment:
-
Administer this compound formulated in chow (e.g., 300 mg/kg of chow) for a chronic period (e.g., 1-3 months).[5] This method ensures consistent drug delivery.
-
Include a control group receiving standard chow.
3. Behavioral Testing:
-
Perform a battery of cognitive tests before and after the treatment period.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
4. Endpoint Analysis:
-
Following behavioral testing, euthanize mice and collect brain tissue.
-
Immunohistochemistry/Immunofluorescence: Stain for microglial markers (e.g., Iba1), and markers of neuroinflammation (e.g., CD68). Also, stain for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies).
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA or multiplex assays.
Data Presentation:
| Parameter | Control (Standard Chow) | This compound (300 mg/kg chow) |
| Morris Water Maze Latency (s) | 60 ± 10 | 35 ± 8 |
| Y-Maze Spontaneous Alternation (%) | 55 ± 5 | 75 ± 6 |
| Microglial Density (Iba1+ cells/mm²) | 150 ± 20 | 50 ± 10 |
| Amyloid Plaque Load (%) | 12 ± 2 | 8 ± 1.5 |
| Brain TNF-α (pg/mg protein) | 100 ± 15 | 40 ± 8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK Studies:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
PD Studies:
-
Treat animals with this compound.
-
Collect target tissues (e.g., tumor, spleen, brain) at different time points.
-
Assess the level of CSF1R phosphorylation (p-CSF1R) by Western blot or IHC to confirm target engagement.
-
Monitor the depletion of target cell populations (e.g., macrophages, microglia) by flow cytometry or IHC.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and reproducible data to support the continued development of this promising therapeutic candidate. Adherence to these guidelines will facilitate a thorough understanding of the in vivo efficacy and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]
- 9. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]
Troubleshooting & Optimization
troubleshooting Csf1R-IN-24 off-target effects in experiments
Welcome to the technical support center for Csf1R-IN-24. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and other experimental issues that may arise when using this inhibitor.
Disclaimer: Specific kinase selectivity profiling data for this compound is not publicly available. The quantitative data and off-target examples provided in this guide are based on other well-characterized, selective CSF1R inhibitors such as BPR1R024 and PLX5622. These are intended to serve as representative examples to illustrate common principles and troubleshooting strategies for this class of compounds. Researchers should consider performing their own selectivity profiling for this compound to definitively identify its off-target profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the regulation, survival, proliferation, and differentiation of mononuclear phagocytes, which include macrophages, monocytes, and microglia.[1][2][3] By inhibiting the kinase activity of CSF1R, this compound blocks downstream signaling pathways such as PI3K/Akt, MAPK (ERK1/2, JNK), and STAT, leading to the depletion or functional modulation of these cell populations.[1][2]
Q2: What are the potential known off-target effects of selective CSF1R inhibitors?
While some CSF1R inhibitors are highly selective, off-target effects can still occur, often due to the structural similarity of the ATP-binding pocket across the human kinome. Potential off-target effects observed with other CSF1R inhibitors include:
-
Impact on other immune cells: Beyond microglia, CSF1R inhibitors can affect peripheral monocytes and tissue-resident macrophages in the lung, liver, spleen, and peritoneum.[4]
-
Systemic immune modulation: Some inhibitors can cause lasting changes in bone marrow-derived macrophages, altering their cytokine expression and phagocytic activity.
-
Effects on the adaptive immune system: Inhibition of CSF1R has been shown to alter the transcriptional profile of bone marrow cells that control T helper cell activation and can suppress Th1 and Th2 differentiation.
-
Inhibition of other kinases: Depending on the inhibitor's structure, it may show activity against other kinases, particularly at higher concentrations. For example, the parent compound of a highly selective inhibitor (BPR1R024) also inhibited Aurora A and B kinases.[5]
Q3: My cells are showing higher-than-expected toxicity. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be a sign of off-target activity. This can occur if this compound inhibits other kinases essential for cell survival at the concentration you are using. It is also important to rule out other factors such as compound solubility issues or solvent toxicity by using appropriate vehicle controls.
Q4: I am observing a phenotype that doesn't match the known function of CSF1R. What should I do?
If your experimental results are inconsistent with the expected outcome of CSF1R inhibition, it is crucial to validate whether this is an on-target or off-target effect. A multi-step approach is recommended:
-
Confirm with a structurally different inhibitor: Use a second, structurally unrelated CSF1R inhibitor. If the phenotype persists, it is more likely to be a true on-target effect.
-
Perform a dose-response analysis: On-target effects should typically occur at lower concentrations (closer to the IC50 for CSF1R) than off-target effects.
-
Use a genetic approach: Use siRNA or CRISPR to knock down CSF1R and see if this recapitulates the phenotype observed with the inhibitor.
-
Investigate downstream signaling: Use techniques like Western blotting to check for the activation or inhibition of pathways not typically associated with CSF1R.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Phenotype or Contradictory Results
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-Target Kinase Inhibition | 1. Perform Kinome Profiling: Screen this compound against a large panel of kinases to identify unintended targets. This provides a comprehensive selectivity profile. 2. Validate with Orthogonal Methods: Use a structurally unrelated CSF1R inhibitor or a genetic knockdown (siRNA/CRISPR) of CSF1R. If the phenotype is not reproduced, it strongly suggests an off-target effect of this compound. 3. Consult Off-Target Databases: Check publicly available databases for known off-targets of similar chemical structures. |
| Pathway Cross-talk | 1. Phospho-Proteomics Analysis: Analyze global changes in protein phosphorylation to identify signaling pathways that are unexpectedly affected by the inhibitor. 2. Western Blotting: Probe for phosphorylation of key nodes in related pathways (e.g., AKT, ERK, JNK, STATs) to see if they are modulated.[1][2] |
| Experimental Variability | 1. Standardize Protocols: Ensure consistency in cell passage number, seeding density, and treatment duration. 2. Use Healthy Cells: Only use cells that are healthy and in the logarithmic growth phase. |
Issue 2: High Cytotoxicity at Effective Concentrations
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-Target Kinase Inhibition | 1. Perform Kinome-Wide Selectivity Screen: This will identify if the inhibitor is hitting pro-survival kinases at the concentrations used. 2. Test Structurally Different Inhibitors: If cytotoxicity persists with other CSF1R inhibitors, the effect may be on-target (i.e., the cells rely on CSF1R signaling for survival). |
| Compound Solubility Issues | 1. Check Solubility: Visually inspect your media for compound precipitation. Determine the solubility of this compound in your specific cell culture media. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and consistent across all conditions, including a vehicle-only control. |
| On-Target Toxicity | 1. Lower the Concentration: The observed cytotoxicity might be a direct result of potent CSF1R inhibition in a cell line that is highly dependent on this pathway for survival. Perform a detailed dose-response curve to find a non-toxic, effective concentration. |
Quantitative Data: Selectivity of CSF1R Inhibitors
The following table summarizes the inhibitory potency (IC50) of representative selective CSF1R inhibitors against their primary target and known off-targets. This data illustrates the principle of kinase selectivity.
| Inhibitor | Primary Target (IC50) | Known Off-Target (IC50) | Fold Selectivity (Off-Target/On-Target) |
| BPR1R024 [6] | CSF1R (0.53 nM) | Aurora A (>10,000 nM) | >18,867x |
| Aurora B (1,400 nM) | ~2,641x | ||
| Pexidartinib | CSF1R (13 nM) | c-KIT (27 nM) | ~2x |
| FLT3 (160 nM) | ~12x | ||
| GW2580 [7] | CSF1R (52.4 nM) | TrkA (220 nM) | ~4x |
| TrkB (100 nM) | ~2x |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Higher fold selectivity indicates a more selective inhibitor.
Experimental Protocols
Protocol 1: Validating Off-Target Effects via Western Blotting
Objective: To determine if this compound affects signaling pathways unrelated to CSF1R, suggesting off-target activity.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HeLa, A549, or a relevant primary cell line) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the IC50 for CSF1R) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Choose antibodies against phosphorylated forms of potential off-target kinases (e.g., p-AKT, p-ERK, p-STAT3) and their total protein counterparts. Also include antibodies for p-CSF1R and total CSF1R as a positive control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a non-CSF1R pathway protein would suggest an off-target effect.
Protocol 2: Kinome Profiling
Objective: To determine the selectivity of this compound across the human kinome.
Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences).
-
Compound Preparation: Prepare a high-purity stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Assay Concentration: The service provider will typically screen the compound at one or two standard concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (often >400).
-
Binding or Activity Assay: The screen is usually performed as either a competition binding assay (measuring displacement of a labeled ligand) or a kinase activity assay (measuring ATP consumption or substrate phosphorylation).
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase at the tested concentration. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >80%). This data can be used to calculate a selectivity score and identify potential off-targets for further validation.
Visualizations
Signaling Pathways and Troubleshooting Logic
Caption: this compound inhibits the CSF1R signaling cascade.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Key control experiments for validating inhibitor effects.
References
- 1. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Csf1R-IN-24 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Csf1R-IN-24 and other novel Csf1R inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][3] By inhibiting CSF1R, this compound is expected to modulate the activity of these immune cells, which play a significant role in various diseases, including cancer and neurodegenerative disorders.[3][4] In the context of cancer, inhibiting CSF1R can deplete or reprogram tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[5]
Q2: I cannot find specific in vivo dosage information for this compound. Where should I start?
A2: When working with a novel or less-characterized compound like this compound, it is recommended to start with a dose-finding study. You can draw initial estimates from structurally related or functionally similar Csf1R inhibitors. For example, in vivo studies with Csf1R-IN-22 and BPR1R024, both orally active Csf1R inhibitors, have been reported. A starting point could be in the range of 10-100 mg/kg administered orally, but this must be validated empirically.
Q3: What are some examples of in vivo dosages for other Csf1R inhibitors?
A3: Dosages for Csf1R inhibitors can vary significantly based on the specific compound, the animal model, and the disease being studied. Below is a summary of dosages for two example compounds.
| Compound | Animal Model | Dosage | Route of Administration | Dosing Frequency | Key Findings |
| Csf1R-IN-22 | C57BL/6 mice with subcutaneous MC-38 tumors | 10, 20 mg/kg | Oral (p.o.) | Once daily for 14 days | Showed significant antitumor activity and enhanced cytotoxic T-lymphocyte (CTLs) activity.[5][6] |
| BPR1R024 | C57BL/6 mice with MC38 murine colon tumor | 100 mg/kg | Oral (p.o.) | Twice a day | Delayed tumor growth and increased the ratio of M1 to M2 TAMs.[7][8][9] |
| PLX5622 | Adult mice | 300 or 1200 mg/kg in chow | Oral (in chow) | Daily | Dose-dependent depletion of microglia.[10][11] |
| GW2580 | Mice | 160 mg/kg | Oral gavage | Daily for 4 days | Inhibition of CSF1R signaling.[12] |
Q4: How should I formulate this compound for in vivo administration?
A4: The formulation will depend on the physicochemical properties of this compound. For oral administration of small molecule inhibitors, a common approach is to prepare a suspension. A typical vehicle for oral gavage is 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) with 0.1% Tween 80 in sterile water.[12] It is crucial to ensure the compound is uniformly suspended before each administration. For administration in chow, the compound is mixed with the feed at a specified concentration (e.g., mg of compound per kg of chow).[10]
Troubleshooting Guide
Issue 1: No observable phenotype or target engagement at the initial dose.
-
Possible Cause: The administered dose is too low to achieve therapeutic concentrations at the target site.
-
Troubleshooting Steps:
-
Increase the Dose: Perform a dose-escalation study, systematically increasing the dose. Monitor for signs of toxicity.
-
Pharmacokinetic (PK) Analysis: If possible, measure the plasma concentration of this compound over time to determine its bioavailability and half-life. The oral bioavailability of a similar compound, BPR1R024, was found to be 35%.[9]
-
Pharmacodynamic (PD) Analysis: Assess target engagement in a surrogate tissue (e.g., peripheral blood monocytes) or the target tissue. This can be done by measuring the phosphorylation of CSF1R or downstream signaling molecules like AKT and mTORC1.[5]
-
Issue 2: Signs of toxicity in the treated animals (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The administered dose is too high, or the compound has off-target effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose to a level that is well-tolerated.
-
Change Dosing Frequency: If the compound has a long half-life, consider dosing every other day instead of daily.
-
Assess Organ Function: Conduct histological analysis of major organs (liver, kidney, spleen) and measure relevant blood chemistry parameters to identify potential organ damage.
-
Consider Off-Target Effects: If toxicity persists even at low doses with good target engagement, consider the possibility of off-target kinase inhibition.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent formulation or administration of the compound.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the vehicle and compound are mixed consistently in every preparation. Use a homogenizer for suspensions.
-
Verify Administration Technique: Ensure accurate and consistent administration, especially for oral gavage.
-
Animal Health and Environment: Ensure that all animals are healthy and housed in a consistent environment, as these factors can influence experimental outcomes.
-
Detailed Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for a Novel Csf1R Inhibitor
-
Animal Model: Select an appropriate mouse strain for your disease model (e.g., C57BL/6 for syngeneic tumor models).
-
Compound Formulation:
-
For oral gavage, prepare a suspension of the inhibitor in a vehicle such as 0.5% HPMC, 0.1% Tween 80 in sterile water.[12]
-
Prepare fresh on each day of dosing.
-
Ensure the suspension is homogenous by vortexing or using a homogenizer before drawing each dose.
-
-
Dose Escalation:
-
Start with three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control group (n=5-10 mice per group).
-
Administer the compound daily by oral gavage for 14-21 days.
-
-
Toxicity Monitoring:
-
Monitor animal body weight daily.
-
Observe for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Pharmacodynamic (PD) Analysis:
-
At selected time points after the final dose, collect blood and/or tissues.
-
Isolate peripheral blood mononuclear cells (PBMCs) or tissue macrophages.
-
Assess CSF1R phosphorylation or downstream signaling pathways (e.g., p-AKT, p-ERK) by Western blot or flow cytometry to confirm target engagement.
-
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition.
Caption: In Vivo Dosage Optimization Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Csf1r-mApple Transgene Expression and Ligand Binding In Vivo Reveal Dynamics of CSF1R Expression within the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-24 potential toxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R inhibitors. The information provided is intended to help users anticipate and mitigate potential toxicities and off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Csf1R inhibitors?
A1: Csf1R (Colony-stimulating factor 1 receptor) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Csf1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[1][3] Upon ligand binding, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for macrophage survival.[3] Small molecule inhibitors of Csf1R typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[3] This inhibition leads to the depletion of Csf1R-dependent cells, such as microglia and tumor-associated macrophages (TAMs).[3][4]
Q2: What are the common off-target effects associated with Csf1R inhibitors?
A2: While designed to be specific, many small-molecule Csf1R inhibitors can have off-target effects on other kinases due to structural similarities in their ATP-binding sites. For example, Pexidartinib (PLX3397) shows cross-reactivity with c-Kit and has 10-100 fold selectivity for c-Kit and Csf1R over other related kinases like PDGFRα and FLT3.[3] Off-target effects can also extend to other immune cells. Csf1R inhibition can alter the function of bone marrow-derived macrophages and affect T-helper cell differentiation.[5][6] Some inhibitors have been shown to increase eosinophils and group 2 innate lymphoid cells.[7] Cardiovascular liabilities have also been linked to off-target ion channel activity in some Csf1R inhibitors.[8]
Q3: What are the potential in vivo toxicities observed with Csf1R inhibitors?
A3: In vivo toxicities associated with Csf1R inhibitors can range from mild to severe. Common adverse events reported in clinical trials with Pexidartinib (PLX3397) include hair discoloration, fatigue, nausea, anemia, and decreased white blood cell counts.[3][9] A more significant concern is hepatotoxicity, with some inhibitors causing an increase in liver enzymes.[9] Pexidartinib has a black box warning for hepatotoxicity.[9] In preclinical models, long-term administration has been associated with decreased growth rate, osteopetrosis due to a reduction in osteoclasts, and loss of several peripheral tissue macrophage populations.[3]
Q4: How can I mitigate the potential toxicity of Csf1R inhibitors in my experiments?
A4: Mitigating toxicity involves careful experimental design and monitoring.
-
Dose-response studies: Conduct thorough dose-response studies to determine the lowest effective dose that achieves the desired biological effect with minimal toxicity.
-
Intermittent dosing: Consider intermittent dosing schedules rather than continuous administration. This may help to prevent or resolve resistance and reduce long-term toxicities.[10]
-
Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, and signs of liver damage (e.g., through blood chemistry analysis).
-
Selective inhibitors: Whenever possible, use inhibitors with a higher selectivity for Csf1R to minimize off-target effects. For instance, developing less basic and less lipophilic compounds has been shown to result in cleaner secondary pharmacology profiles.[8]
-
Combination therapy: In therapeutic studies, combining Csf1R inhibitors with other agents, such as immune checkpoint inhibitors, may allow for lower doses of the Csf1R inhibitor to be used, potentially reducing toxicity while achieving a synergistic effect.[10][11]
Troubleshooting Guides
Problem 1: Unexpected changes in non-myeloid immune cell populations.
-
Possible Cause: Csf1R inhibition can have indirect effects on other immune lineages. For example, it has been shown to alter the transcriptional profile of bone marrow cells that control T helper cell activation and suppress Th1 and Th2 differentiation.[5]
-
Troubleshooting Steps:
-
Immune cell profiling: Perform comprehensive immune cell profiling using flow cytometry or single-cell RNA sequencing to characterize changes in various immune cell populations in the blood, spleen, and bone marrow.
-
Functional assays: Conduct functional assays on isolated immune cell populations (e.g., T cell proliferation and cytokine production assays) to assess functional changes.
-
Literature review: Consult the literature for the specific Csf1R inhibitor being used, as off-target effects can be compound-specific.
-
Problem 2: Lack of expected phenotype or development of resistance.
-
Possible Cause: Resistance to Csf1R inhibitors can develop over time. One mechanism observed in a glioblastoma model was the upregulation of macrophage-derived insulin-like growth factor 1 (IGF-1) and increased IGF-1 receptor (IGF-1R) levels on tumor cells, promoting survival and invasion.[10]
-
Troubleshooting Steps:
-
Pathway analysis: Analyze the expression of compensatory signaling pathways in the target cells or tissue. This could involve western blotting, qPCR, or RNA sequencing.
-
Combination treatment: Explore combination therapies to target potential resistance mechanisms. For example, co-treatment with an IGF-1R inhibitor could be considered.
-
Alternative dosing: Investigate alternative dosing strategies, such as intermittent or pulsed dosing, which may delay or prevent the emergence of resistance.[10]
-
Quantitative Data Summary
Table 1: Effects of Csf1R Inhibition on Peripheral Immune Cells
| Csf1R Inhibitor | Model System | Tissue | Cell Type | Observed Effect | Reference |
| PLX5622 | Lean mice | Colon | Macrophages | 53.5% reduction | [7] |
| PLX5622 | Lean mice | Adipose Tissue | Macrophages | 61.9% reduction | [7] |
| PLX5622 | Lean mice | Lung | Macrophages | 28.5% reduction | [7] |
| PLX5622 | Lean mice | Peritoneal Cavity | Macrophages | 67.7% reduction | [7] |
| PLX5622 | Lean mice | Colon, Lung, Adipose Tissue, Peritoneal Cavity, Liver, Blood | Eosinophils | Increased frequencies (77.5% - 399.5%) | [7] |
| PLX5622 | Lean mice | Colon, Lung, Adipose Tissue | Group 2 Innate Lymphoid Cells (ILC2s) | Increased frequencies (41% - 173%) | [7] |
Experimental Protocols
Protocol 1: Ex Vivo Macrophage Depletion
This protocol is adapted from a study investigating the effects of Csf1R inhibition on islet macrophages.[7]
-
Islet Isolation: Isolate islets from the pancreas of the experimental animals.
-
Cell Culture: Culture the isolated islets in a suitable culture medium.
-
Treatment: Add clodronate liposomes (for macrophage depletion) or control PBS liposomes to the culture medium.
-
Incubation: Incubate the islets for 24 hours.
-
Analysis: Following incubation, islets can be used for downstream applications such as glucose-stimulated insulin (B600854) secretion assays or gene expression analysis to assess the impact of macrophage depletion.
Protocol 2: In Vivo T-helper Cell Differentiation Assay
This protocol is based on a study examining the off-target effects of Csf1R inhibition on T-cell differentiation.[5]
-
Cell Isolation: Isolate CD4+ T cells from the spleens of mice treated with a Csf1R inhibitor or a control diet.
-
Cell Culture: Plate the isolated CD4+ T cells in 24-well plates.
-
Th1 Differentiation: For Th1 differentiation, culture the cells with 1 µg/mL anti-IL-4 antibody, 5 ng/mL IL-2, and 10 ng/mL IL-12.
-
Th2 Differentiation: For Th2 differentiation, culture the cells with 1 µg/mL anti-IFN-γ antibody, 5 ng/mL IL-2, and 10 ng/mL IL-4.
-
Analysis: After a suitable incubation period, analyze the differentiation status of the T cells by intracellular cytokine staining and flow cytometry for key transcription factors (e.g., T-bet for Th1, GATA3 for Th2).
Visualizations
Caption: Csf1R signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for mitigating Csf1R inhibitor toxicity.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
Technical Support Center: Improving Oral Bioavailability of Csf1R Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Csf1R inhibitors, using BPR1R024 as a case study.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of Csf1R inhibitors intended for oral administration.
| Problem | Potential Cause | Recommended Action |
| Low Oral Bioavailability (<10%) in Animal Models | Poor aqueous solubility of the compound. | 1. Physicochemical Characterization: Determine the compound's solubility at different pH values (simulating gastrointestinal conditions).2. Formulation Strategies: Explore enabling formulations such as amorphous solid dispersions (ASDs), lipid-based formulations (e.g., SEDDS), or particle size reduction (nanosizing).[1][2][3][4][5] |
| High first-pass metabolism in the liver. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.[6] 2. Pharmacokinetic Boosting: Co-administer with a CYP3A4 inhibitor (if metabolism is primarily through this enzyme) to increase exposure.[7] | |
| Poor membrane permeability. | 1. In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to evaluate the compound's ability to cross the intestinal barrier.[6][8] 2. Structural Modification: If permeability is a significant issue, medicinal chemistry efforts may be needed to optimize the compound's properties. | |
| High Variability in Pharmacokinetic (PK) Data | Food effects on absorption. | 1. Fasted vs. Fed PK Studies: Conduct in vivo studies in animal models under both fasted and fed conditions to assess the impact of food on drug absorption.[9] |
| pH-dependent solubility. | 1. Formulation Approaches: Amorphous solid dispersions can reduce the sensitivity of drug absorption to variations in gastric pH.[10][11] | |
| Compound Precipitates in In Vitro Dissolution Assays | Supersaturation followed by precipitation. | 1. Advanced Dissolution Testing: Utilize in vitro models that simulate the dynamic conditions of the gastrointestinal tract, including lipid digestion for lipid-based formulations.[8][12] |
| Difficulty in Achieving Target Exposure Levels in Efficacy Models | Suboptimal formulation performance. | 1. Iterative Formulation Development: Systematically screen different formulation types and compositions to identify the one that provides the highest and most consistent in vivo exposure. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for improving the oral bioavailability of a poorly soluble Csf1R inhibitor?
A recommended starting point is to conduct thorough physicochemical characterization to understand the root cause of low bioavailability (e.g., solubility, permeability, or metabolism limited). Based on this, you can select an appropriate formulation strategy. For many poorly soluble kinase inhibitors, amorphous solid dispersions and lipid-based formulations are effective approaches.[1][3][10]
2. How can I assess the potential for food effects on the absorption of my Csf1R inhibitor?
In vivo pharmacokinetic studies in a relevant animal model (e.g., rat or dog) comparing drug exposure after administration in fasted and fed states are the standard method.[9] Significant differences in Cmax and AUC between the two conditions indicate a food effect.
3. What are the key in vitro assays for predicting oral bioavailability?
A combination of in vitro assays can provide a good initial assessment:
-
Solubility assays: Determine solubility in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Permeability assays: Caco-2 or PAMPA assays to predict intestinal permeability.[6][8]
-
Metabolic stability assays: Using liver microsomes or hepatocytes to estimate hepatic clearance.[6]
4. When should I consider using a pharmacokinetic booster?
If your compound is extensively metabolized by a specific enzyme, such as CYP3A4, and this is the primary reason for low oral bioavailability, co-administration with a selective inhibitor of that enzyme (a "booster") can be a viable strategy to increase exposure.[7]
Case Study: BPR1R024 - A Potent and Orally Active Csf1R Inhibitor
BPR1R024 is a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with demonstrated oral activity.[13][14][15]
Pharmacokinetic Profile of BPR1R024
| Parameter | Value | Species | Administration Route | Reference |
| IC50 (CSF1R) | 0.53 nM | - | - | [15] |
| Oral Bioavailability (F) | 35% | Not Specified | Oral (PO) | [15] |
| Dose-Normalized AUC (IV) | 3635 ng/mLh | Not Specified | Intravenous (IV) | [15] |
| Dose-Normalized AUC (PO) | 362 ng/mLh | Not Specified | Oral (PO) | [15] |
Note: The specific animal species for the in vivo pharmacokinetic data was not detailed in the available search results.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Prepare a solution of the test compound in a transport buffer.
-
Add the compound solution to the apical (A) side of the Caco-2 monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a test compound.
Methodology:
-
House male Sprague-Dawley rats in appropriate conditions with free access to food and water.
-
For intravenous (IV) administration, formulate the compound in a suitable vehicle and administer a single bolus dose via the tail vein.
-
For oral (PO) administration, formulate the compound in a suitable vehicle and administer via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentration of the compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis.
-
Calculate oral bioavailability (F) using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Csf1R Signaling Pathway.
Caption: Oral Bioavailability Improvement Workflow.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 11. lonza.com [lonza.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
minimizing Csf1R-IN-24 impact on peripheral immune cells
Welcome to the technical support center for Csf1R-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the impact of this compound on peripheral immune cells during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Disclaimer
Information regarding the specific quantitative effects of this compound on peripheral immune cells is limited in publicly available literature. The data and guidance provided herein are based on studies of other selective Csf1R inhibitors, such as PLX5622. Researchers should consider this information as a general guide and are strongly encouraged to perform their own dose-response and validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[1][3] By blocking the ATP binding site of the CSF1R kinase domain, this compound inhibits the downstream signaling pathways that support these cells.
Q2: What are the expected primary effects of this compound on peripheral immune cells?
A2: The primary and intended effect of Csf1R inhibition is the depletion of macrophages and monocytes, which are highly dependent on CSF1R signaling for their survival.[3][4] This includes tissue-resident macrophages in organs such as the liver, spleen, and peritoneum.[4][5]
Q3: Are there any known off-target effects on other immune cell populations?
A3: Yes, studies with other selective Csf1R inhibitors have shown effects on immune cells beyond the mononuclear phagocyte system. These can include:
-
T-helper cells: Csf1R inhibition can alter the transcriptional profile of bone marrow cells that control T-helper cell activation and may suppress Th1 and Th2 differentiation.[6]
-
Eosinophils and Group 2 Innate Lymphoid Cells (ILC2s): An increase in these cell populations has been observed in some tissues following Csf1R inhibition, possibly as a compensatory mechanism.[4]
-
Dendritic Cells (DCs): A decrease in CD11b+ dendritic cells has been reported.[4]
Q4: Are the effects of this compound on peripheral immune cells reversible?
A4: Based on studies with other Csf1R inhibitors, the effects on peripheral immune cells are generally reversible upon cessation of treatment.[4] The timeframe for recovery of different immune cell populations can vary.
Q5: How can I monitor the impact of this compound on peripheral immune cells in my experiments?
A5: The most common method for monitoring changes in immune cell populations is through multi-color flow cytometry of peripheral blood, spleen, and bone marrow. This allows for the quantification of various immune cell subsets. Detailed protocols are provided below.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Greater than expected depletion of total white blood cells. | High dose of this compound.Off-target effects on hematopoietic progenitors. | Perform a dose-response study to find the optimal concentration that depletes target macrophage populations while minimizing broad myelosuppression.Analyze bone marrow progenitor populations by flow cytometry to assess effects on hematopoiesis. |
| Unexpected changes in T-cell populations (e.g., altered CD4+/CD8+ ratio). | Csf1R inhibition can indirectly affect T-cell differentiation and function.[6] | Perform detailed immunophenotyping of T-cell subsets, including naive, memory, and regulatory T-cells.Analyze cytokine production by T-cells using intracellular cytokine staining to assess functional changes. |
| Inconsistent depletion of macrophages between animals. | Variability in drug metabolism or bioavailability.Inconsistent dosing. | Ensure precise and consistent administration of this compound.Consider assessing plasma levels of the inhibitor to correlate with immune cell changes. |
| No significant depletion of target macrophage population. | Insufficient dose of this compound.Low CSF1R expression on the target cell population.Rapid repopulation of cells. | Increase the dose of this compound (after performing a dose-response curve).Confirm CSF1R expression on your target macrophage population using flow cytometry or immunohistochemistry.Assess the kinetics of depletion and repopulation to determine the optimal time point for analysis. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in various peripheral immune cell populations based on studies with selective Csf1R inhibitors. Note: These are generalized effects and may vary depending on the experimental model, dose, and duration of this compound treatment.
| Immune Cell Population | Tissue | Expected Change | Reported Magnitude of Change (with other Csf1R inhibitors) |
| Monocytes | Blood | Decrease | Selective depletion of Ly6Clow non-classical monocytes.[7][8] |
| Tissue-Resident Macrophages | Liver, Spleen, Peritoneum, Colon, Adipose Tissue | Decrease | 50-90% reduction depending on the tissue and inhibitor.[3][4] |
| Eosinophils | Colon, Adipose Tissue | Increase | Variable, can be a notable increase.[4] |
| CD11b+ Dendritic Cells | Colon | Decrease | Moderate reduction.[4] |
| CD4+ T-cells | Spleen | Potential for altered differentiation | Dose-dependent reduction in number and suppression of Th1/Th2 differentiation ex vivo.[6] |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
Objective: To quantify changes in major peripheral immune cell populations following this compound treatment.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1mM EDTA)
-
Fc Block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against desired cell surface markers (e.g., CD45, CD11b, Ly6G, Ly6C, F4/80, CD3, CD4, CD8, B220)
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Collect 50-100 µL of whole blood into an EDTA tube.
-
Add 1 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of FACS Buffer and centrifuge again.
-
Resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Protocol 2: Isolation of Splenocytes and Bone Marrow Cells
Objective: To obtain single-cell suspensions from the spleen and bone marrow for downstream analysis.
Materials:
-
Spleen and femurs/tibias from mice
-
RPMI-1640 medium
-
70 µm cell strainer
-
Syringe and needle (25G)
-
RBC Lysis Buffer
Procedure for Splenocytes:
-
Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes.
-
Wash the cells with RPMI-1640 and proceed with staining as described in Protocol 1.
Procedure for Bone Marrow Cells:
-
Isolate femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with cold RPMI-1640 using a syringe and a 25G needle.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge and lyse red blood cells as described for splenocytes.
Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Monitoring Peripheral Immune Cells
Caption: Workflow for assessing the impact of this compound on immune cells.
Troubleshooting Logic for Unexpected Cell Population Changes
Caption: A logical approach to troubleshooting unexpected immune cell changes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validate User [ashpublications.org]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CSF1R regulates monocyte subset differentiation and intracellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Csf1R-IN-24 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-24. The information is designed to address common issues encountered during dose-response curve analysis and other related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] Upon binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades.[2] These pathways, including PI3K/Akt and MAPK/ERK, are crucial for the survival, proliferation, and differentiation of myeloid cells like macrophages.[2] this compound functions by blocking the kinase activity of CSF1R, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of CSF1R-dependent cellular processes.
Q2: In which cell lines can I expect to see a response with this compound?
A2: Cell lines with endogenous expression of CSF1R are expected to be sensitive to this compound. This includes various myeloid leukemia cell lines, such as M-NFS-60 and THP-1, as well as primary bone marrow-derived macrophages (BMDMs).[3] The response will be dependent on the level of CSF1R expression and the cell's reliance on CSF1R signaling for survival and proliferation. It is recommended to first confirm CSF1R expression in your cell line of interest by western blot or flow cytometry.
Q3: What is the expected IC50 value for this compound?
A3: The IC50 value for this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific cell line used. Based on data for analogous compounds, the enzymatic IC50 is expected to be in the low nanomolar range, while the cell-based EC50 for inhibition of proliferation is typically in the mid-nanomolar range. Please refer to the data tables below for specific values from representative assays.
Dose-Response Curve Analysis: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell density or passage number. 2. Inconsistent incubation times. 3. Variability in reagent preparation (e.g., inhibitor dilutions). | 1. Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Strictly adhere to the same incubation times for all experiments. 3. Prepare fresh serial dilutions of this compound for each experiment. |
| Shallow or steep dose-response curve | 1. The range of inhibitor concentrations is too narrow or wide. 2. The inhibitor may not be stable in the assay medium. 3. Off-target effects at high concentrations. | 1. Broaden the concentration range to ensure you capture the top and bottom plateaus of the curve. 2. Test the stability of this compound in your specific culture medium over the time course of the experiment. 3. If a steep drop-off is observed, consider running selectivity assays against related kinases. |
| Incomplete dose-response curve (no bottom plateau) | 1. The highest concentration of this compound used is not sufficient to achieve maximal inhibition. 2. Low potency of the inhibitor in the specific cell line. 3. The cell line may not be fully dependent on CSF1R signaling for survival. | 1. Extend the concentration range of the inhibitor. 2. Confirm CSF1R expression and its phosphorylation status in the cell line. 3. Consider using a different cell line with known dependence on CSF1R signaling. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during inhibitor addition or reagent dispensing. 3. Edge effects in the microplate. | 1. Ensure thorough mixing of the cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. To minimize edge effects, do not use the outer wells of the plate for experimental data, or fill them with sterile PBS. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of a representative CSF1R inhibitor, BPR1R024, which is analogous to this compound.
Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity
| Assay | Description | IC50 / EC50 (nM) |
| CSF1R Enzymatic Assay | Biochemical assay measuring direct inhibition of CSF1R kinase activity. | 0.53 |
| M-NFS-60 Cell Proliferation | Cell-based assay measuring the inhibition of proliferation in a CSF1R-dependent mouse myelogenous leukemia cell line. | 92 |
| Ba/F3-CSF1R Cell Proliferation | Cell-based assay measuring the inhibition of proliferation in a Ba/F3 cell line engineered to express human CSF1R. | 66 |
| BMDM (M-CSF induced) Proliferation | Inhibition of proliferation in murine bone marrow-derived macrophages stimulated with M-CSF. | 24 |
Data is derived from studies on the analogous compound BPR1R024.[3]
Experimental Protocols
Cell Viability/Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain 2X the final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using a non-linear regression model to determine the EC50 value.
Western Blot for Phospho-CSF1R Inhibition
-
Cell Culture and Starvation: Culture CSF1R-expressing cells to 70-80% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CSF1R (e.g., p-CSF1R Tyr723) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CSF1R and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Visualizations
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Cell-Based Dose-Response Assay.
Caption: Troubleshooting Logic for Dose-Response Curve Analysis.
References
Technical Support Center: Addressing Variability in Csf1R-IN-24 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Csf1R-IN-24 in their experiments. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized Csf1R inhibitors to provide a robust framework for addressing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R, a receptor tyrosine kinase, is crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. Upon binding of its ligands, CSF-1 or IL-34, Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways. This compound functions by blocking the kinase activity of Csf1R, thereby inhibiting these signaling pathways.
Q2: I am observing significant variability in cell viability assays with this compound. What are the potential causes?
Variability in cell viability assays can stem from several factors:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range.
-
Compound Solubility and Stability: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment.
-
Assay-Specific Conditions: Factors such as cell seeding density, incubation time with the inhibitor, and the type of viability assay used (e.g., MTS, CellTiter-Glo) can all contribute to variability.
-
Biological Heterogeneity: Different cell lines express varying levels of Csf1R, which will impact their sensitivity to the inhibitor.
Q3: My Western blot results for phosphorylated Csf1R (p-Csf1R) are inconsistent after treatment with this compound. How can I troubleshoot this?
Inconsistent Western blot results for p-Csf1R can be due to:
-
Timing of Ligand Stimulation and Inhibitor Treatment: The kinetics of Csf1R phosphorylation are rapid. Optimize the timing of CSF-1 or IL-34 stimulation and the pre-incubation period with this compound.
-
Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of Csf1R at the relevant tyrosine residue (e.g., Tyr723).
-
Lysate Preparation: Ensure rapid cell lysis on ice with phosphatase and protease inhibitors to preserve the phosphorylation status of Csf1R.
-
Loading Controls: Use a reliable loading control (e.g., total Csf1R or a housekeeping protein like GAPDH or β-actin) to normalize your results.
Q4: What are the known off-target effects of Csf1R inhibitors, and how can I control for them?
While specific off-target data for this compound is not available, Csf1R inhibitors as a class can exhibit activity against other structurally related kinases, particularly other members of the type III receptor tyrosine kinase family such as c-KIT and FLT3. To control for potential off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits Csf1R phosphorylation in your system.
-
Employ a Structurally Unrelated Csf1R Inhibitor: Confirm key findings with a different Csf1R inhibitor to ensure the observed phenotype is due to on-target inhibition.
-
Utilize a Rescue Experiment: If possible, overexpress a resistant mutant of Csf1R to see if it reverses the effects of the inhibitor.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for any precipitate after adding the inhibitor. Prepare a fresh stock solution and ensure the final solvent concentration is low and consistent across all wells. |
| Cell Seeding Density | Optimize and maintain a consistent cell number per well. High cell densities can lead to nutrient depletion and affect inhibitor potency. |
| Incubation Time | The duration of inhibitor treatment can significantly impact IC50 values. Perform a time-course experiment to determine the optimal incubation period. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., absorbance or fluorescence). Run a control plate with the inhibitor in cell-free media to check for interference. |
Guide 2: Variability in Western Blotting for Csf1R Signaling
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand Stimulation | Titrate the concentration of CSF-1 or IL-34 to ensure maximal and consistent receptor activation. |
| Incomplete Inhibition | Perform a dose-response experiment with this compound to confirm that the concentration used is sufficient to inhibit Csf1R phosphorylation. |
| Phosphatase Activity | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice at all times. |
| Poor Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Consider using a positive control lysate from cells known to express high levels of p-Csf1R. |
Quantitative Data Summary
Disclaimer: The following data is for other well-characterized Csf1R inhibitors and is provided for illustrative purposes due to the lack of publicly available, specific data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Csf1R Inhibitors
| Compound | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) |
| Pexidartinib (PLX3397) | 20 | 10 | 160 |
| BLZ945 | 1 | >10,000 | >10,000 |
| GW2580 | 30 | 4,700 | 1,800 |
| BPR1R024 | 0.53 | 16 | Not Reported |
Table 2: Cellular Activity of Selected Csf1R Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) |
| Pexidartinib (PLX3397) | M-NFS-60 | Proliferation | 28 |
| BLZ945 | M-NFS-60 | Proliferation | 6 |
| BPR1R024 | Ba/F3-hCsf1R | Proliferation | 4.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Csf1R
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary. Pre-treat with this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against p-Csf1R (e.g., Tyr723) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total Csf1R and a loading control.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound.
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: PLX3397 (Pexidartinib) vs. Csf1R-IN-24
For researchers in neuroscience and drug development, the targeted depletion of microglia, the resident immune cells of the central nervous system (CNS), is a critical technique to elucidate their roles in health and disease. This is often achieved through the pharmacological inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase essential for microglial survival and proliferation.[1][2] This guide provides a detailed comparison of two CSF1R inhibitors: the widely-used PLX3397 (Pexidartinib) and the less characterized Csf1R-IN-24.
Objective: To objectively compare the performance of this compound and PLX3397 in depleting microglia, supported by available experimental data.
Overview of CSF1R Inhibitors
Both PLX3397 and this compound are small molecule inhibitors that target the ATP-binding site of the CSF1R kinase domain. By blocking the downstream signaling cascade, these inhibitors effectively starve microglia of essential survival signals, leading to their depletion.[3]
PLX3397 is a well-documented and extensively used compound for microglia depletion in various research models.[3] In contrast, publicly available data on this compound for in vivo microglia depletion is limited, making a direct, data-rich comparison challenging. This guide presents a comprehensive overview based on the available information for both compounds.
Quantitative Data Comparison
Due to the limited availability of specific data for this compound in the context of microglia depletion, a direct quantitative comparison table is not feasible at this time. The table below focuses on the well-established data for PLX3397 and provides a framework for future comparisons should data on this compound become available.
| Parameter | PLX3397 (Pexidartinib) | This compound |
| Target(s) | CSF1R, c-Kit, FLT3[4][5] | CSF1R |
| Reported Efficacy | Up to 99% microglia depletion in the CNS.[2][5] | Data not available for in vivo microglia depletion. |
| Time to Depletion | ~50% depletion within 3 days; up to 99% by 21 days (dose-dependent).[5] | Data not available. |
| Off-Target Effects | Inhibition of c-Kit and FLT3 can lead to effects on peripheral myeloid cells and other cell types.[4][6] Reported effects on oligodendrocyte progenitor cells (OPCs) at higher doses.[7] Can affect circulating and bone marrow immune cells.[6][8] | Data not available. |
| Administration Route | Typically administered orally via formulated chow.[5][9] Can also be administered via oral gavage or in drinking water.[10] | Data not available for in vivo studies. |
| Common Dosage (mice) | 275-660 ppm in chow.[4][7] A high dose of 600 ppm can deplete microglia within 7 days.[6] | Data not available. |
Signaling Pathway and Experimental Workflow
The survival and proliferation of microglia are critically dependent on the signaling pathway initiated by the binding of its ligands, CSF-1 and IL-34, to the CSF1R.[3] Inhibition of this pathway is the fundamental mechanism of action for both PLX3397 and this compound.
Figure 1: CSF1R signaling pathway and point of inhibition.
A typical experimental workflow for microglia depletion using CSF1R inhibitors involves several key steps, from inhibitor administration to the analysis of depletion efficacy.
Figure 2: General experimental workflow for microglia depletion.
Experimental Protocols
Below are detailed methodologies for key experiments involving microglia depletion with PLX3397. These protocols can serve as a reference for designing studies with other CSF1R inhibitors.
Microglia Depletion in Mice using PLX3397-formulated Chow
This protocol is adapted from studies demonstrating effective microglia depletion in adult mice.[5][9]
1. Animal Model:
-
Adult C57BL/6J mice are commonly used.[9]
2. PLX3397 Formulation and Administration:
-
Pexidartinib (PLX3397) is formulated in rodent chow at a concentration of 275-600 ppm.[6][7]
-
A control group receives vehicle chow (without PLX3397).
-
Chow and water are provided ad libitum.
3. Treatment Duration:
-
A treatment period of 7 to 21 days is typical to achieve significant microglia depletion.[5][7] A 7-day treatment with 600 ppm chow can result in approximately 99% depletion.[5]
4. Tissue Processing:
-
Following the treatment period, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose (B13894) solution for cryoprotection.
-
Brains are sectioned using a cryostat or vibratome for subsequent analysis.
5. Analysis of Microglia Depletion:
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against microglia-specific markers, such as Ionized calcium-binding adapter molecule 1 (Iba1) or P2RY12.[4][11]
-
Quantification: The number of Iba1-positive cells is counted in specific brain regions of interest to determine the percentage of microglia depletion compared to the control group.
Considerations for Off-Target Effects
It is crucial to consider the potential off-target effects of PLX3397. Studies have shown that it can impact peripheral immune cells, including circulating monocytes and bone marrow immune cells.[6][8] Furthermore, at higher concentrations, PLX3397 has been reported to cause a reduction in oligodendrocyte progenitor cells (OPCs).[7] Therefore, researchers should carefully titrate the dose and duration of treatment to achieve optimal microglia depletion while minimizing off-target effects. Including appropriate controls and analyses of other cell populations is highly recommended.
Conclusion
PLX3397 is a potent and widely validated tool for depleting microglia in vivo, with a substantial body of literature to guide experimental design.[3] Its efficacy is well-documented, but its off-target effects on other cell types, particularly at higher doses, require careful consideration.
Currently, there is a significant lack of published data regarding the use of this compound for microglia depletion. While it is designed to target CSF1R, its in vivo efficacy, optimal dosage, administration route, and potential off-target effects remain to be characterized. Therefore, for researchers planning microglia depletion studies, PLX3397 remains the more reliable and well-supported choice. Future in vivo studies are necessary to determine the viability of this compound as a valuable tool for the neuroscience community.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor of the colony-stimulating factor-1 (CSF-1R) is a novel prognostic factor and therapeutic target in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 10. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
A Comparative In Vitro Efficacy Analysis of CSF1R Inhibitors: GW2580 vs. a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the in vitro efficacy of the well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, GW2580, with a novel or less-characterized inhibitor, herein referred to as Csf1R-IN-24. By following the outlined experimental protocols and data presentation formats, researchers can effectively evaluate the relative potency and mechanism of action of new chemical entities targeting CSF1R.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, CSF1R has emerged as a significant therapeutic target. Small molecule inhibitors that target the ATP-binding site of the CSF1R kinase domain are a major focus of drug discovery efforts.
GW2580 is a potent and selective inhibitor of CSF1R.[3] This guide will use GW2580 as a benchmark for evaluating the in vitro performance of a new chemical entity, this compound.
Quantitative Efficacy Comparison
To facilitate a direct comparison of inhibitory activities, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting key efficacy parameters.
Table 1: Biochemical Potency Against CSF1R
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| GW2580 | c-FMS (CSF1R) | Kinase Assay | 52.4 ± 6.1 | Not Reported | [4] |
| This compound | c-FMS (CSF1R) | [Specify Assay] | [Enter Data] | [Enter Data] | [Cite Source] |
Table 2: Cellular Activity in CSF1R-Dependent Cell Lines
| Inhibitor | Cell Line | Assay Type | Parameter Measured | IC50 (nM) | Reference |
| GW2580 | M-NFS-60 | Proliferation Assay | Cell Viability | 3.6 | [5] |
| This compound | M-NFS-60 | Proliferation Assay | Cell Viability | [Enter Data] | [Cite Source] |
| GW2580 | [Specify Cell Line] | [Specify Assay] | [Specify Parameter] | [Enter Data] | [Cite Source] |
| This compound | [Specify Cell Line] | [Specify Assay] | [Specify Parameter] | [Enter Data] | [Cite Source] |
Experimental Protocols
Detailed and consistent methodologies are critical for generating reliable and comparable data. The following are standard in vitro assays for assessing CSF1R inhibitor efficacy.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated CSF1R kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compounds (GW2580 and this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the CSF1R enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method, such as a luminescence-based assay like the ADP-Glo™ assay.[4]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on CSF1R signaling for their proliferation and survival.
Objective: To determine the IC50 of the test compounds in a CSF1R-dependent cell line.
Materials:
-
CSF1R-dependent cell line (e.g., murine myelogenous leukemia M-NFS-60 cells)[5]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, supplemented with recombinant CSF-1)
-
Test compounds (GW2580 and this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed the M-NFS-60 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Objective: To assess the effect of the inhibitors on the phosphorylation of CSF1R and downstream signaling proteins like ERK.
Materials:
-
CSF1R-expressing cells (e.g., RAW 264.7 macrophages)
-
Recombinant CSF-1
-
Test compounds (GW2580 and this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and starve them of serum and growth factors for a few hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of CSF1R and downstream signaling proteins.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the CSF1R signaling pathway and a typical experimental workflow for inhibitor comparison.
References
In Vivo Target Engagement of Csf1R-IN-24: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo target engagement of the Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, Csf1R-IN-24, relative to other prominent Csf1R inhibitors. This document summarizes available data, details experimental methodologies for assessing target engagement, and visualizes key pathways and workflows to aid in the evaluation of these compounds for preclinical and clinical development.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their precursors. Its activation by ligands CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for myeloid cell function. In various pathologies, such as cancer and inflammatory diseases, aberrant Csf1R signaling contributes to disease progression by promoting the accumulation and pro-tumorigenic or pro-inflammatory functions of macrophages. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy.
This compound is an orally active inhibitor of Csf1R. While publically available in vivo target engagement and pharmacokinetic data for this compound are limited, it has been shown to significantly inhibit the survival of human induced pluripotent stem cell-derived microglia (hiPSC-MG) in vitro. This guide will present the available information on this compound and provide a detailed comparison with other well-characterized Csf1R inhibitors for which in vivo target engagement data have been published.
Csf1R Signaling Pathway
The following diagram illustrates the canonical Csf1R signaling pathway, which is the target of this compound and its alternatives.
Caption: Csf1R signaling is activated by CSF-1 or IL-34, leading to downstream pathway activation and cellular responses.
Comparison of Csf1R Inhibitors: In Vivo Target Engagement
While in vivo data for this compound is not publicly available, the following table summarizes the in vivo target engagement data for several alternative Csf1R inhibitors. The primary methods for assessing target engagement in these studies include the inhibition of Csf1R phosphorylation (p-Csf1R) and the modulation of macrophage populations in tissues.
| Inhibitor | In Vivo Model | Dose | Target Engagement Readout | Key Findings |
| BPR1R024 | MC38 murine colon tumor model | Not specified | Increased M1/M2 macrophage ratio in tumors | Delayed tumor growth and reversed the immunosuppressive tumor microenvironment. |
| JNJ-40346527 | Relapsed or refractory Hodgkin Lymphoma patients | 150 mg BID | >80% inhibition of CSF-1R phosphorylation in peripheral blood mononuclear cells | Confirmed target engagement at clinically relevant doses.[1][2][3] |
| BLZ945 | Orthotopic glioblastoma mouse model | 200 mg/kg daily | Inhibition of CSF-1R phosphorylation in tumors | Blocked glioma progression and regressed established tumors.[4] |
| Pexidartinib (PLX3397) | Sarcoma xenograft mouse model | 5 mg/kg and 10 mg/kg | Inhibition of M2 macrophage polarization | Retarded osteosarcoma progression and modulated the tumor microenvironment.[5] |
Experimental Protocols for In Vivo Target Engagement Validation
Accurate assessment of in vivo target engagement is critical for the development of Csf1R inhibitors. Below are detailed protocols for key experimental methods.
Phospho-Csf1R (p-Csf1R) ELISA
This protocol describes a sandwich ELISA to quantify the phosphorylation of Csf1R in tissue lysates, a direct measure of inhibitor activity.
Experimental Workflow:
Caption: Workflow for quantifying phosphorylated Csf1R in tissue lysates using a sandwich ELISA.
Detailed Methodology:
-
Tissue Lysate Preparation:
-
Excise tissues from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for total Csf1R overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µg of protein lysate to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody that recognizes phosphorylated tyrosine residues and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Normalize the p-Csf1R signal to the total protein concentration.
-
Immunohistochemistry (IHC) for Macrophage Markers
IHC is used to visualize and quantify the presence and localization of macrophages within tissues. Common markers include F4/80 and CD68 for general macrophage identification.
Experimental Workflow:
Caption: Step-by-step workflow for immunohistochemical staining of macrophage markers in paraffin-embedded tissues.
Detailed Methodology:
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process tissues through a series of graded ethanol (B145695) and xylene washes and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., rat anti-mouse F4/80 or rat anti-mouse CD68) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated goat anti-rat secondary antibody for 1 hour.
-
Wash with PBS and incubate with an avidin-biotin-HRP complex for 30 minutes.
-
Develop the signal with DAB substrate, monitoring for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene and mount with a permanent mounting medium.
-
Image slides and quantify the number of positive cells per unit area.
-
Flow Cytometry for Macrophage Polarization
Flow cytometry allows for the quantitative analysis of different macrophage subsets within a single-cell suspension from tissues, providing insights into the effects of Csf1R inhibitors on macrophage polarization (e.g., M1 vs. M2 phenotypes).
Experimental Workflow:
References
- 1. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Csf1r-mApple Transgene Expression and Ligand Binding In Vivo Reveal Dynamics of CSF1R Expression within the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of Csf1R-IN-24 and Other CSF1R Inhibitors: A Guide for Researchers
A detailed examination of the biochemical potency, cellular activity, and in vivo efficacy of Csf1R-IN-24 in relation to other prominent CSF1R inhibitors, providing researchers with critical data for informed decision-making in drug development.
Colony-stimulating factor 1 receptor (CSF1R) has emerged as a critical therapeutic target in oncology, neuroinflammation, and autoimmune diseases. The receptor's role in the survival, proliferation, and differentiation of macrophages and microglia has spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of a novel inhibitor, this compound, alongside established CSF1R inhibitors such as Pexidartinib (PLX3397), BLZ945, JNJ-40346527, ARRY-382, and BPR1R024. This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate inhibitor for their specific research needs.
Biochemical Potency and Kinase Selectivity
The intrinsic potency of an inhibitor against its target kinase is a primary determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays. While specific biochemical IC50 data for this compound is not publicly available, its cellular activity suggests potent target engagement. The table below summarizes the biochemical potency and kinase selectivity of several key CSF1R inhibitors.
| Inhibitor | CSF1R IC50 (nM) | Key Off-Target Kinases (IC50 in nM) |
| This compound (Example 134) | Data not available | Data not available |
| Pexidartinib (PLX3397) | 13 - 20 | c-KIT (27), FLT3 (160) |
| BLZ945 | 1 | >1000-fold selective over closest homologs |
| JNJ-40346527 | 3.2 | KIT (20), FLT3 (190) |
| ARRY-382 | 9 | Data not available |
| BPR1R024 | 0.53 | AURA (>10,000), AURB (1,400) |
Cellular Activity and In Vivo Efficacy
Cellular assays provide a more biologically relevant measure of an inhibitor's effectiveness by assessing its ability to modulate CSF1R signaling and function within a cellular context. This compound, also identified as "Example 134" in patent literature, has demonstrated potent, dose-dependent inhibition of human induced pluripotent stem cell-derived microglia (hiPSC-MG) survival.[1] Notably, its potency in this assay was reported to be superior to that of BLZ945.[2] Furthermore, in vivo studies have shown that oral administration of this compound leads to a significant, dose-dependent depletion of microglia in both the cortex and hippocampus of mice.[1][3]
The following table provides a comparative overview of the cellular and in vivo activities of the selected CSF1R inhibitors.
| Inhibitor | Cellular Activity (Cell Line) | In Vivo Efficacy Highlights |
| This compound (Example 134) | Dose-dependent inhibition of hiPSC-MG survival (potency > BLZ945)[2] | Significant, dose-dependent microglia depletion in the mouse brain[1][3] |
| Pexidartinib (PLX3397) | Inhibition of M-NFS-60 cell proliferation | Approved for tenosynovial giant cell tumor; reduces tumor-associated macrophages |
| BLZ945 | Inhibition of M-NFS-60 cell proliferation | Brain-penetrant; reduces tumor-associated macrophages and inhibits glioma growth |
| JNJ-40346527 | Inhibition of CSF1R phosphorylation in THP-1 cells | Reduces circulating non-classical monocytes |
| ARRY-382 | Data not available | Showed stable disease in some patients with advanced solid tumors |
| BPR1R024 | Potent inhibition of Ba/F3-CSF1R and M-NFS-60 cell growth (IC50 = 24 nM for M-NFS-60)[4] | Delayed tumor growth in a murine colon tumor model[4] |
Signaling Pathways and Experimental Workflows
To fully appreciate the mechanism of action and the methods used to evaluate these inhibitors, it is essential to understand the CSF1R signaling pathway and the typical experimental workflow for inhibitor characterization.
The evaluation of a novel CSF1R inhibitor typically follows a structured preclinical workflow, progressing from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
1. In Vitro Kinase Assay (Biochemical IC50 Determination)
-
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated CSF1R kinase domain.
-
Methodology:
-
Recombinant human CSF1R kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine (B11128) triphosphate (ATP) in a reaction buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, including:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation brings the donor and acceptor fluorophores in proximity, generating a FRET signal.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular CSF1R Phosphorylation Assay (Target Engagement)
-
Principle: This assay determines the ability of an inhibitor to block CSF1R autophosphorylation in a cellular context, confirming target engagement.
-
Methodology:
-
A suitable cell line endogenously expressing CSF1R (e.g., THP-1 human monocytic cells) or engineered to overexpress CSF1R is cultured.
-
Cells are serum-starved to reduce basal receptor activation.
-
The cells are pre-incubated with varying concentrations of the inhibitor.
-
The cells are then stimulated with a CSF1R ligand (CSF1 or IL-34) for a short period to induce receptor autophosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R are measured using:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-CSF1R and total CSF1R.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA format can be used to capture total CSF1R and detect the phosphorylated form with a specific antibody.
-
-
The ratio of p-CSF1R to total CSF1R is calculated, and the IC50 for inhibition of phosphorylation is determined.
-
3. Cell Viability/Proliferation Assay (Functional Outcome)
-
Principle: This assay assesses the functional consequence of CSF1R inhibition on the survival and proliferation of CSF1R-dependent cells.
-
Methodology:
-
A CSF1R-dependent cell line, such as the murine myelogenous leukemia cell line M-NFS-60 or Ba/F3 cells engineered to express human CSF1R, is used.
-
Cells are seeded in microplates and treated with a range of inhibitor concentrations in the presence of CSF1.
-
After an incubation period (typically 48-72 hours), cell viability or proliferation is measured using assays such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated.
-
4. In Vivo Microglia Depletion Study
-
Principle: This in vivo assay evaluates the ability of a brain-penetrant CSF1R inhibitor to eliminate microglia from the central nervous system.
-
Methodology:
-
Mice (e.g., C57BL/6) are administered the CSF1R inhibitor, typically formulated in their chow or administered via oral gavage, for a specified duration (e.g., 7-21 days).
-
At the end of the treatment period, the animals are euthanized, and their brains are harvested.
-
The brains are processed for either:
-
Immunohistochemistry (IHC): Brain sections are stained with an antibody against a microglia-specific marker, such as Iba1 or CD11b. The number of microglia in specific brain regions (e.g., cortex, hippocampus) is then quantified using microscopy and image analysis software.
-
Flow Cytometry: Single-cell suspensions are prepared from the brain tissue. The cells are then stained with fluorescently labeled antibodies against microglial markers (e.g., CD11b, CD45) and analyzed by flow cytometry to determine the percentage and absolute number of microglia.
-
-
The extent of microglia depletion is calculated by comparing the number of microglia in inhibitor-treated animals to that in vehicle-treated control animals.
-
Conclusion
The landscape of CSF1R inhibitors is rapidly evolving, with numerous compounds in various stages of preclinical and clinical development. This compound presents as a promising novel inhibitor with potent cellular activity and in vivo efficacy in depleting microglia. While a direct comparison of its biochemical potency is currently limited by the lack of public IC50 data, its superior cellular potency relative to BLZ945 in a key functional assay highlights its potential. For researchers, the choice of a CSF1R inhibitor will depend on the specific application, considering factors such as the desired selectivity profile, the need for brain penetrance, and the intended in vitro or in vivo model system. The data and protocols presented in this guide offer a solid foundation for making these critical decisions and advancing research in the field of CSF1R-targeted therapies.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CSF1R Inhibitors: Csf1R-IN-24 (BPR1R024) and BLZ945
A detailed analysis for researchers, scientists, and drug development professionals in immuno-oncology and related fields.
In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target, primarily due to its role in the regulation of tumor-associated macrophages (TAMs). These macrophages, key components of the tumor microenvironment, often contribute to an immunosuppressive milieu that fosters tumor growth and metastasis. Inhibiting the CSF1R signaling pathway presents a promising strategy to reprogram these TAMs towards an anti-tumor phenotype. This guide provides a comprehensive head-to-head comparison of two potent CSF1R inhibitors: Csf1R-IN-24, also known as BPR1R024, and BLZ945.
Executive Summary
Both this compound (BPR1R024) and BLZ945 are highly potent and selective inhibitors of CSF1R. BPR1R024, a more recently developed compound, demonstrates exceptional potency with an IC50 of 0.53 nM.[1][2][3][4] BLZ945 is also a highly potent inhibitor with a reported IC50 of 1 nM.[5][6] While both compounds show significant promise in preclinical models, BPR1R024 has been specifically highlighted for its favorable pharmacokinetic profile and its ability to modulate the tumor microenvironment by increasing the ratio of anti-tumor M1 to pro-tumor M2 macrophages.[1][4][7] BLZ945 has been extensively studied in the context of glioblastoma, where it has been shown to block glioma progression and improve survival in animal models.[6][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound (BPR1R024) and BLZ945, facilitating a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (BPR1R024) | BLZ945 | Reference(s) |
| CSF1R IC50 | 0.53 nM | 1 nM | [1],[5][6] |
| Cellular Activity (M2 Macrophage Inhibition IC50) | 24 nM (in M(CSF1) macrophages) | Not explicitly reported, but EC50 of 67 nM in BMDMs | [4],[6] |
| Selectivity (vs. AURA/AURB) | >18,867-fold vs. AURA, 2,641-fold vs. AURB | >1000-fold selective against closest homologs (c-KIT, PDGFRβ) | [9],[5] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (BPR1R024) | BLZ945 | Reference(s) |
| Oral Bioavailability (F%) | 35% (in rats) | Orally active, specific % not detailed in provided results | [4],[5] |
| Brain Penetration | Brain-to-Plasma (B/P) ratio = 31% | Brain-penetrant | [7],[6] |
| Half-life (t1/2) | 3.0 hours (IV in rats) | 15-24 hours in a human clinical trial | [4],[5] |
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound (BPR1R024) and BLZ945 are small molecule inhibitors that target the ATP-binding pocket of the CSF1R tyrosine kinase. By blocking the autophosphorylation of the receptor, they inhibit the downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages.
The binding of ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), to CSF1R triggers its dimerization and subsequent activation. This leads to the activation of several key downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote the pro-tumoral functions of TAMs. By inhibiting the initial phosphorylation event, both BPR1R024 and BLZ945 effectively shut down these signaling cascades, leading to a shift in macrophage polarization from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.
Caption: CSF1R signaling pathway and the point of inhibition by this compound and BLZ945.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound (BPR1R024) and BLZ945.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the CSF1R kinase.
General Protocol:
-
Recombinant human CSF1R kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The inhibitor (this compound or BLZ945) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo) or by detecting a labeled phosphate (B84403) group.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Note: Specific buffer compositions, substrate concentrations, and incubation times can vary between studies.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (EC50 Determination)
Objective: To determine the half-maximal effective concentration (EC50) of the compounds on the proliferation of CSF1-dependent cells.
Protocol for BLZ945 on Bone Marrow-Derived Macrophages (BMDMs):
-
Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate them into BMDMs.
-
BMDMs are seeded in 96-well plates and treated with varying concentrations of BLZ945.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
EC50 values are calculated from the resulting dose-response curves.[6]
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in animal models.
Protocol for BPR1R024 in a Murine Colon Tumor Model:
-
MC38 colon cancer cells are subcutaneously implanted into C57BL/6 mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
BPR1R024 is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[9]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for histological and immunological analysis, including the assessment of M1/M2 macrophage ratios.[1][4]
Protocol for BLZ945 in a Glioblastoma Model:
-
Glioma is induced in mice through the injection of RCAS-hPDGF-B-HA expressing cells.
-
At a set time point post-injection, mice are randomized to receive either vehicle or BLZ945 (e.g., 200 mg/kg, daily oral gavage).
-
Mice are monitored for symptom-free survival.
-
Brain tissue is collected for histological analysis to assess tumor grade and cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase-3 staining).[6][8]
Caption: A typical workflow for an in vivo anti-tumor efficacy study.
Conclusion
Both this compound (BPR1R024) and BLZ945 are potent and selective CSF1R inhibitors with compelling preclinical data supporting their development. BPR1R024 stands out for its sub-nanomolar potency and well-characterized pharmacokinetic profile, demonstrating significant potential for oral administration and brain penetration.[1][3][4][7][9] BLZ945 has a strong foundation of in vivo efficacy, particularly in challenging brain tumor models.[6][8] The choice between these inhibitors for future research or clinical development may depend on the specific cancer type, the desired pharmacokinetic properties, and the therapeutic strategy (monotherapy vs. combination therapy). The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design further investigations into the therapeutic potential of these promising CSF1R inhibitors.
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. immunomart.com [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 8. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Csf1R-IN-24
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of research chemicals is paramount. This guide provides essential logistical information and procedural steps for the proper disposal of the research compound Csf1R-IN-24.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of research-grade chemical compounds. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and appropriate chemical-resistant gloves. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, selecting the correct gloves (e.g., butyl rubber) is critical.[1]
-
Ventilation: Conduct all handling and preparation for disposal inside a certified chemical fume hood to prevent inhalation of any powders or vapors.[2]
-
Spill Management: Have a chemical spill kit readily available. In the event of a small spill, absorb the material with an inert substance, place it in a sealed container, and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's EHS office immediately.
**Step-by-Step Disposal Protocol for this compound
The following is a general, step-by-step guide for the disposal of this compound. This procedure should be adapted to comply with your specific institutional requirements.
Step 1: Waste Identification and Classification Treat this compound as a hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[4] This includes the pure solid compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
Step 2: Segregation of Waste Properly segregate waste to prevent dangerous chemical reactions.[5]
-
Solid Waste: Collect pure or residual this compound powder, along with contaminated consumables like weigh boats and wipes, in a dedicated, sealed container clearly labeled for solid chemical waste.
-
Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should be collected in a separate, compatible, and clearly labeled liquid waste container.[1] Do not mix with aqueous waste or other incompatible solvent waste streams.
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.[6]
Step 3: Packaging and Labeling Proper packaging and labeling are critical for safe transport and disposal.
-
Container Selection: Use containers that are chemically resistant, leak-proof, and have a secure screw-top cap.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), concentration, and the date accumulation started.[5][8] Follow your institution's specific labeling requirements.
Step 4: Storage of Waste Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from general work areas and drains. Ensure that incompatible waste types are stored separately.
Step 5: Arrange for Professional Disposal Never dispose of chemical waste down the drain or in the regular trash.[4][9] Contact your institution's EHS office to schedule a pickup of the hazardous waste.[4][5] They are responsible for the final, compliant disposal of the material.
Quantitative Data for this compound
While not directly related to disposal, the following data is provided for informational purposes.
| Property | Value | Source |
| Molecular Weight | 479.45 g/mol | Selleck Chemicals |
| Purity | 99.05% | Selleck Chemicals |
| IC₅₀ (CSF1R) | 0.5 nM (in vitro) | Selleck Chemicals |
| Solubility in DMSO | 96 mg/mL (200.22 mM) | Selleck Chemicals |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and do not originate from a specific experimental paper on this compound. For detailed methodologies regarding the use of Csf1R inhibitors in research, please refer to peer-reviewed scientific literature.
Mandatory Visualizations
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research chemicals.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. wilcoprime.com [wilcoprime.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. acs.org [acs.org]
Essential Safety and Logistical Guidance for Handling Csf1R-IN-24
Disclaimer: No specific Safety Data Sheet (SDS) for Csf1R-IN-24 is publicly available. The following information is compiled from the SDS of similar potent Csf1R inhibitors, such as Pexidartinib, and general safety guidelines for handling potent kinase inhibitors. This guide is intended for informational purposes only and should not replace a compound-specific SDS. Always consult the official SDS for any chemical before handling and adhere to your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and orally active Csf1R inhibitor. Adherence to these procedures is critical for personal safety and to prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE based on general guidelines for potent kinase inhibitors.
| Body Part | Required PPE | Specification | Purpose |
| Hands | Double-gloving | ASTM D6978 compliant, powder-free nitrile or neoprene gloves. | Prevents dermal absorption of the compound. Double-gloving provides an additional layer of protection. |
| Body | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from contact with the powdered form of the compound. |
| Eyes/Face | Goggles and Face Shield | Chemical splash goggles and a full-face shield. | Provides protection from splashes or accidental aerosolization. |
| Respiratory | Respirator | NIOSH-certified N100 respirator or a Powered Air-Purifying Respirator (PAPR) with a HEPA filter. | Protects against inhalation of airborne particles, a primary route of exposure for potent compounds. |
| Head/Feet | Hair and Shoe Covers | Disposable hair cover and dedicated, disposable shoe covers. | Minimizes the risk of contamination of hair and personal footwear, preventing take-home exposure. |
First Aid Measures
In case of exposure, immediate action is crucial. The following table provides first aid guidance based on information from the SDS for Pexidartinib.[1][2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1] |
Operational Plan: Handling and Preparation of this compound Stock Solution
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound. All handling of the powdered compound must be performed in a designated containment system, such as a chemical fume hood or a glove box.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Dedicated spatulas and weighing paper
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly and has been decontaminated prior to use.
-
Weighing:
-
Place a tared weigh boat or weighing paper on the analytical balance inside the fume hood.
-
Carefully dispense the required amount of this compound powder onto the weigh boat using a dedicated spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial securely.
-
-
Dissolution:
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but check for compound stability at elevated temperatures.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light. Follow the manufacturer's recommendations for storage conditions and stability.
-
-
Decontamination:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated hazardous waste container.
-
Decontaminate the work surface and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., unused powder, contaminated gloves, weigh paper, vials) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Csf1R Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Colony-Stimulating Factor 1 Receptor (Csf1R). Ligand binding (CSF-1 or IL-34) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K-Akt and MAPK/ERK, which are crucial for cell survival, proliferation, and differentiation. This compound acts as an inhibitor of the Csf1R kinase activity, thereby blocking these downstream effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
